2-(3-Methoxyphenyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYSLSOAMJTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-Methoxyphenyl)pyridine
In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its significance lies in the unique combination of electronic and steric properties conferred by the nitrogenous heterocycle and its appended aromatic system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and a basic center, enhancing solubility and offering a key interaction point with biological targets.[1][2] this compound is an exemplar of this class, incorporating a methoxy-substituted phenyl ring that provides additional opportunities for molecular recognition and metabolic modulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, providing a foundational resource for its strategic deployment in research and drug discovery programs.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its application in any research endeavor. These characteristics dictate its behavior in reaction media, its potential for purification, and its structural identity.
Structural and Physical Properties
This compound is typically encountered as an orange oil or liquid at room temperature.[4] Its core structure consists of a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid permeability, a crucial parameter in drug design.[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |
| Molecular Weight | 185.22 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 4373-58-4 | PubChem[4][5] |
| Appearance | Orange oil / liquid | HFC[4] |
| Monoisotopic Mass | 185.084063974 Da | PubChem[5] |
| XLogP3 | 2.6 | PubChem[5] |
| Boiling Point | Not Available (N/A) | HFC[4] |
| Melting Point | Not Available (N/A) | HFC[4] |
Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.
¹H NMR (400 MHz, CDCl₃): [6]
-
δ 8.71 – 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.
-
δ 7.76 – 7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring (positions 3 and 4 or 4 and 5).
-
δ 7.59 (dd, J = 2.4, 1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as a doublet of doublets.
-
δ 7.56 – 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.
-
δ 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by its two neighbors.
-
δ 7.24 – 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.
-
δ 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.
-
δ 3.88 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.
¹³C NMR (101 MHz, CDCl₃): [6]
-
δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals represent the twelve unique carbon atoms in the aromatic rings.
-
δ 55.3: This signal corresponds to the carbon atom of the methoxy group.
Part 2: Synthesis and Reactivity
The construction and functionalization of this compound are central to its use as a building block in larger, more complex molecules.
Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its mild reaction conditions, broad functional group tolerance, and high yields.
The synthesis of this compound typically involves the coupling of a pyridine electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling [7]
-
Objective: To synthesize this compound from 3-Methoxyphenylboronic acid and a suitable 2-halopyridine.
-
Materials:
-
3-Methoxyphenylboronic acid (1.0 eq)
-
2-Chloropyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Methanol (solvent mixture)
-
-
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an inert atmosphere.
-
Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine via syringe.
-
Heat the reaction mixture to 85°C and stir vigorously.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
-
Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol ensures reproducibility by controlling these key parameters.
Reactivity Profile
The chemical reactivity of this compound is governed by the interplay of its two constituent aromatic rings.
Caption: Key reactive sites on the molecule.
-
Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for metal catalysts, which is fundamental to its role in building complex molecules.[8]
-
Methoxyphenyl Ring (Site B): The electron-donating methoxy group activates the phenyl ring towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the positions ortho and para to it (positions 2', 4', and 6').
-
Pyridine Ring (Site C): In contrast to the phenyl ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group is present on the ring.[9]
Part 3: Applications in Drug Discovery and Materials Science
The structural and chemical attributes of this compound make it a valuable precursor in the development of novel therapeutics and functional materials.
A Scaffold for Biologically Active Molecules
The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space make it an ideal platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.
The this compound core can be seen as a versatile starting point. The pyridine nitrogen can interact with active site residues, while the methoxyphenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a phenol, which can dramatically alter the compound's biological activity profile.
Building Block for Advanced Materials
Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for coordination chemistry, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atom provides a reliable coordination site for transition metals, enabling the construction of complex catalysts and photoactive materials. The biaryl nature of this compound contributes to a rigid, conjugated system that can be exploited in the design of organic electronics.
Conclusion
This compound is more than a simple chemical compound; it is a strategically important building block with a rich profile of chemical properties and a wide array of potential applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its reactivity is well-understood, offering multiple handles for further chemical modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's technical attributes is the first step toward unlocking its full potential in the creation of novel and impactful molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. htk.tlu.ee [htk.tlu.ee]
- 5. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
2-(3-Methoxyphenyl)pyridine molecular weight and formula
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound relevant to professionals in research, chemical synthesis, and drug development. The document details its fundamental chemical properties, established synthesis protocols, safety and handling procedures, and its significance as a structural motif in medicinal chemistry.
Core Molecular Profile
This compound is an aromatic organic compound featuring a pyridine ring substituted with a methoxyphenyl group. This structure is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in drug design.[1][2]
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is established through its structure and standardized nomenclature.
Caption: 2D structure of this compound.
Quantitative Molecular Data
The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[3] |
| Molecular Weight | 185.22 g/mol | PubChem[3] |
| Exact Mass | 185.084063974 Da | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 4373-58-4 | PubChem[3] |
| InChI | InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3 | PubChem[3] |
| SMILES | COC1=CC=CC(=C1)C2=NC=CC=C2 | PubChem[3] |
Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling
The formation of the C-C bond between the pyridine and phenyl rings is efficiently achieved via a Suzuki coupling reaction. This method is widely adopted in medicinal chemistry for its high tolerance of functional groups and reliable yields. The causality behind this choice lies in the mild reaction conditions and the commercial availability of the boronic acid and halide precursors.
Experimental Workflow
Caption: General workflow for Suzuki coupling synthesis.
Step-by-Step Methodology
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).
-
Reactant Preparation : In a reaction vessel, combine 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition : Add a suitable solvent system (e.g., a mixture of toluene and water) and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃). The base is crucial for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Heating and Monitoring : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC until the starting material (2-bromopyridine) is consumed.
-
Reaction Work-up : Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step separates the desired product from residual catalyst and byproducts.
-
Characterization : Confirm the identity and purity of the final product, this compound, using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its presence can enhance the pharmacological properties of a molecule.[1][2]
-
Improved Pharmacokinetics : As a polar and ionizable aromatic molecule, the pyridine moiety can increase the solubility and bioavailability of drug candidates.[1][2]
-
Structural Scaffold : this compound serves as a key building block or intermediate in the synthesis of more complex molecules. The methoxy group can be a site for further functionalization or can act as a hydrogen bond acceptor, interacting with biological targets.
-
Bioactivity : Derivatives of methoxyphenyl-pyridines have shown potential in various therapeutic areas. For instance, chalcones containing methoxybenzene and pyridine moieties have been investigated as potential antimalarial agents, demonstrating activity against P. falciparum strains.[5] The combination of these two rings provides a framework that can be optimized to interact with specific biological targets, such as the PfDHFR-TS enzyme in malaria parasites.[5][6]
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[7]
Hazard Identification
-
GHS Classification :
-
Signal Word : Warning[7]
-
Hazard Statements :
Recommended Precautions and Procedures
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area or outdoors.[7] Wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[7]
-
Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]
-
First Aid :
-
If Inhaled : Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 6. malariaworld.org [malariaworld.org]
- 7. aksci.com [aksci.com]
A Technical Guide to 2-(3-Methoxyphenyl)pyridine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details the compound's nomenclature, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the analytical techniques for structural elucidation, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The guide discusses the significance of the 2-arylpyridine scaffold in drug development, highlighting its role as a versatile pharmacophore. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.
Nomenclature and Chemical Identity
The compound of interest is systematically identified according to IUPAC nomenclature and other standard chemical identifiers.
IUPAC Name: this compound[1].
This name is derived from a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. The numbering of the pyridine ring starts from the nitrogen atom (position 1), and the phenyl ring is numbered starting from the carbon atom attached to the pyridine ring.
Chemical Identifiers: A comprehensive list of identifiers is crucial for unambiguous database searching and material procurement.
| Identifier | Value | Source |
| CAS Number | 38933-40-7 (representative) | PubChem[1] |
| PubChem CID | 2759715 | PubChem[1] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| InChIKey | SDVYSLSOAMJTPL-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CC=N2 | PubChem[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Notes |
| Appearance | Solid (predicted) | Commercial sources typically supply it as a solid. |
| Boiling Point | High (estimated) | Due to its aromatic nature and molecular weight.[2] |
| Solubility | Low in water; Soluble in organic solvents | The molecule is largely hydrophobic due to the two aromatic rings. It exhibits good solubility in solvents like dichloromethane, ethanol, and dioxane.[2][3] |
| pKa | ~5 (estimated for pyridine moiety) | The nitrogen on the pyridine ring is basic, with a pKa similar to pyridine itself.[2] |
| XLogP3 | 2.6 | This value indicates a moderate degree of lipophilicity, a key parameter in drug design.[1] |
Synthesis and Manufacturing: A Validated Protocol
The formation of the C-C bond between the pyridine and phenyl rings is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice for its high functional group tolerance and generally high yields.[4][5]
Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a pyridine electrophile (2-chloropyridine or 2-bromopyridine) with a phenyl nucleophile (3-methoxyphenylboronic acid). The choice of a chloro- or bromo-pyridine affects reactivity, with bromides typically being more reactive but chlorides offering a lower-cost alternative.
Reaction Scheme: 2-Halopyridine + 3-Methoxyphenylboronic acid ---(Pd Catalyst, Base, Solvent)--> this compound
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each component's role is critical for the reaction's success.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Expert Insight: The use of a dppf ligand on the palladium catalyst provides stability and promotes the high catalytic activity necessary for coupling an electron-deficient pyridine ring.[4]
-
-
Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst and phosphine ligands, which would deactivate the catalytic system.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by a degassed aqueous solution of sodium carbonate (e.g., 2M solution). The typical solvent ratio is 4:1 dioxane/water.
-
Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic reactants and the palladium complex.[6]
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Trustworthiness: This washing procedure removes the inorganic base, salts, and residual boronic acid, ensuring a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are representative values sourced from peer-reviewed literature.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for each aromatic proton and the methoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.71 – 8.66 | m | 1H | H6 (Pyridine) |
| 7.76 – 7.67 | m | 2H | H3, H4 (Pyridine) |
| 7.59 | dd | 1H | H2' (Phenyl) |
| 7.56 – 7.51 | m | 1H | H5 (Pyridine) |
| 7.37 | t | 1H | H5' (Phenyl) |
| 7.24 – 7.18 | m | 1H | H6' (Phenyl) |
| 6.97 | m | 1H | H4' (Phenyl) |
| 3.88 | s | 3H | -OCH₃ |
Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet. Primed numbers (') refer to the phenyl ring.
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 | C3' (Phenyl, attached to OCH₃) |
| 157.1 | C2 (Pyridine, attached to Phenyl) |
| 149.5 | C6 (Pyridine) |
| 140.8 | C1' (Phenyl, attached to Pyridine) |
| 136.7 | C4 (Pyridine) |
| 129.7 | C5' (Phenyl) |
| 122.2 | C5 (Pyridine) |
| 120.7 | C3 (Pyridine) |
| 119.2 | C6' (Phenyl) |
| 115.0 | C4' (Phenyl) |
| 111.9 | C2' (Phenyl) |
| 55.3 | -OCH₃ |
Causality: The downfield shift of the pyridine carbons (e.g., C2, C6) is due to the electron-withdrawing effect of the nitrogen atom. The methoxy group's carbon resonates at a characteristic ~55 ppm.[7]
Applications in Drug Development and Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor, its water solubility, and its capacity for diverse functionalization make it a valuable component in drug design.[9]
The 2-arylpyridine moiety, specifically, serves as a rigid linker that can orient functional groups in a precise three-dimensional arrangement to interact with biological targets like enzymes and receptors. This compound is a precursor to more complex molecules, where the methoxy group can be retained for its electronic properties or demethylated to a phenol for further derivatization or to act as a hydrogen bond donor.
For instance, substituted biaryl pyridine structures are found in molecules targeting a range of diseases, including cancer and inflammatory disorders.[8] The specific 3-methoxy substitution pattern can influence the molecule's conformation and metabolic stability, making it a strategic choice during lead optimization. The herbicide Halauxifen, for example, contains a complex 3-methoxyphenyl-pyridine core structure, demonstrating the utility of this scaffold in agrochemicals as well.[10]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.
References
- 1. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 3. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral data for 2-(3-Methoxyphenyl)pyridine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)pyridine
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a molecule featuring interconnected pyridine and methoxy-substituted benzene rings, serves as a valuable scaffold in the synthesis of biologically active compounds and functional materials. Its chemical identity, purity, and isomeric integrity are established through a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of this compound. Our objective is to move beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, thereby equipping researchers with the expertise to interpret and validate their own findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for assigning every proton and carbon in the molecule.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
A robust protocol for acquiring high-quality ¹H NMR data is foundational for accurate analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.
-
Instrumentation: Record the spectrum on a 400 MHz NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.[1]
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure an adequate number of scans to achieve a high signal-to-noise ratio.
Data Summary: ¹H NMR of this compound
The following table summarizes the experimental ¹H NMR data.[1]
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6' (Py) | 8.68 | m | - | 1H |
| H-3' (Py) | 7.72 | m | - | 1H |
| H-4' (Py) | 7.72 | m | - | 1H |
| H-2 (Ph) | 7.59 | dd | 2.4, 1.6 | 1H |
| H-6 (Ph) | 7.54 | m | - | 1H |
| H-5 (Ph) | 7.37 | t | 8.0 | 1H |
| H-5' (Py) | 7.21 | m | - | 1H |
| H-4 (Ph) | 6.97 | ddd | 8.4, 2.8, 1.0 | 1H |
| -OCH₃ | 3.88 | s | - | 3H |
Note: Py = Pyridine ring, Ph = Phenyl ring. Assignments are based on established chemical shift principles and coupling patterns for substituted pyridines and benzenes.[2][3]
¹H NMR Spectral Interpretation
The spectrum is logically divided into the downfield aromatic region and the upfield aliphatic region.
Diagram: Labeled Structure for NMR Assignments
Caption: Structure of this compound with proton numbering.
-
Aromatic Region (6.90-8.70 ppm):
-
Pyridine Protons: The proton at the C-6' position is the most downfield signal (~8.68 ppm). This is a direct consequence of its proximity to the electronegative nitrogen atom, which withdraws electron density both inductively and through resonance, causing significant deshielding. The other pyridine protons (H-3', H-4', H-5') appear as a complex multiplet between 7.21 and 7.72 ppm.
-
Phenyl Protons: The methoxy group (-OCH₃) is an electron-donating group, which increases electron density at the ortho and para positions, causing them to shift upfield. Conversely, the pyridine ring is electron-withdrawing. The proton at C-5, which is para to the pyridine substituent and meta to the methoxy group, appears as a triplet at 7.37 ppm due to coupling with its two neighbors. The proton at C-4, ortho to the methoxy group, is the most shielded phenyl proton, appearing as a multiplet at 6.97 ppm.
-
-
Aliphatic Region (3.88 ppm):
-
The sharp singlet at 3.88 ppm, integrating to three protons, is unequivocally assigned to the methoxy (-OCH₃) group protons. Its singlet nature arises from the absence of adjacent protons for coupling.
-
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon framework. In proton-decoupled mode, each unique carbon atom typically yields a single peak, simplifying the spectrum.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is recorded on a 101 MHz spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition: A standard proton-decoupled pulse sequence is employed to ensure each carbon signal appears as a singlet. A sufficient relaxation delay and number of scans are required due to the low natural abundance of ¹³C and its longer relaxation times.
Data Summary: ¹³C NMR of this compound
The following table summarizes the experimental ¹³C NMR data.[1]
| Assigned Carbon | Chemical Shift (δ) ppm |
| C-3 (Ph) | 160.0 |
| C-2' (Py) | 157.1 |
| C-6' (Py) | 149.5 |
| C-1 (Ph) | 140.8 |
| C-4' (Py) | 136.7 |
| C-5 (Ph) | 129.7 |
| C-5' (Py) | 122.2 |
| C-3' (Py) | 120.7 |
| C-6 (Ph) | 119.2 |
| C-4 (Ph) | 115.0 |
| C-2 (Ph) | 111.9 |
| -OCH₃ | 55.3 |
¹³C NMR Spectral Interpretation
-
Aromatic Region (111-161 ppm):
-
The carbon directly attached to the electronegative oxygen of the methoxy group (C-3) is the most downfield signal in the phenyl ring at 160.0 ppm.
-
The carbons of the pyridine ring adjacent to the nitrogen (C-2' and C-6') are significantly deshielded, appearing at 157.1 ppm and 149.5 ppm, respectively.[4][5][6]
-
The quaternary carbons (C-1 and C-2'), which are not attached to any protons, often have lower intensity peaks. C-1, the point of attachment for the pyridine ring, is found at 140.8 ppm.
-
The remaining carbons are assigned based on predictive models and known substituent effects. The electron-donating methoxy group shields the ortho (C-2, C-4) and para (C-6) positions, shifting them upfield relative to unsubstituted benzene.
-
-
Aliphatic Region (55.3 ppm):
-
The peak at 55.3 ppm is characteristic of a methoxy group carbon attached to an aromatic ring.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol: IR Spectrum Acquisition
-
Method: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 2980-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1600, ~1580, ~1470 | C=C and C=N Ring Stretch | Aromatic Rings |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |
| 810-750 | C-H Out-of-Plane Bend | 1,3-disubstituted Phenyl |
| ~750 | C-H Out-of-Plane Bend | 2-substituted Pyridine |
IR Spectral Interpretation
-
C-H Stretching Region: The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while absorptions just below 3000 cm⁻¹ are characteristic of the methyl C-H bonds in the methoxy group.[7]
-
Aromatic Ring Stretching: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are diagnostic for the C=C and C=N stretching vibrations within the two aromatic rings.
-
Aryl Ether Stretch: A strong, characteristic band around 1250 cm⁻¹ is assigned to the asymmetric C-O stretching of the aryl ether linkage, a key piece of evidence for the methoxy group's presence.
-
Fingerprint Region (< 1000 cm⁻¹): This region is crucial for confirming the substitution pattern. A strong band between 810-750 cm⁻¹ is indicative of a meta-disubstituted (1,3-disubstituted) benzene ring.[8][9] Another strong band around 750 cm⁻¹ corresponds to the out-of-plane bending for a 2-substituted pyridine ring. The combination of these bands provides powerful evidence for the specific isomeric structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for small, volatile molecules like this, as it induces reproducible fragmentation.
-
Instrumentation: The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), which separates the resulting ions based on their mass-to-charge ratio (m/z).
Data Analysis: Mass Spectrum of this compound
-
Molecular Formula: C₁₂H₁₁NO
-
Molecular Weight: 185.22 g/mol
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 185.
Fragmentation Analysis
The molecular ion (M⁺•) is energetically unstable and will fragment into smaller, more stable ions. The fragmentation pattern is a unique signature of the molecule's structure.[10][11]
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical State and Appearance of 2-(3-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxyphenyl)pyridine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science. An accurate understanding of its fundamental physical properties, such as its physical state and appearance, is a critical prerequisite for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the currently available information on the physical state and appearance of this compound, addresses the existing discrepancies in reported data, and outlines standardized protocols for its definitive characterization.
Core Physical and Chemical Properties
A summary of the key identification and computed properties for this compound is presented below. It is important to note the absence of experimentally determined melting and boiling points in publicly available databases, which contributes to the ambiguity of its physical state at ambient temperature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| CAS Number | 4373-58-4 | AK Scientific, Inc.[2] |
| Physical State | Liquid (conflicting reports exist) | Hoffman Fine Chemicals[3] |
| Appearance | Orange oil (conflicting reports exist) | Hoffman Fine Chemicals[3] |
| Melting Point | Not available | AK Scientific, Inc.[2] |
| Boiling Point | Not available | AK Scientific, Inc.[2] |
Discussion of Conflicting Observations
There is a notable lack of consensus in the available literature and commercial documentation regarding the precise physical state and appearance of this compound.
Several chemical suppliers describe the compound as a liquid at room temperature, with one specifying its appearance as an "Orange oil"[3]. This suggests a viscous liquid with a distinct coloration.
In stark contrast, a safety data sheet (SDS) for this compound from another supplier provides handling instructions that imply it may be a solid. The precautionary statements include advice to "Avoid breathing dust/fume/gas/mist/vapors/spray" and protocols for cleaning up spills involve methods such as to "Vacuum, sweep up, or absorb with inert material"[2]. The mention of "dust" and "sweeping" is typically associated with solid materials.
This discrepancy highlights the critical importance of independent verification of the physical properties of a chemical substance upon receipt and before use in experimental work. The observed physical state can be influenced by factors such as purity, the presence of residual solvents from synthesis, or polymorphism.
Experimental Protocols for Definitive Characterization
To resolve the ambiguity surrounding the physical state of this compound, the following experimental protocols are recommended.
Visual Inspection and Description
Objective: To qualitatively describe the physical form, color, and clarity of the substance at ambient temperature.
Methodology:
-
Under a fume hood, carefully observe the substance in its original container.
-
Note the physical form: is it a free-flowing liquid, a viscous oil, a crystalline solid, an amorphous powder, or a waxy solid?
-
Describe the color of the substance in detail (e.g., colorless, white, off-white, yellow, orange, etc.).
-
If the substance is a liquid, assess its clarity (e.g., clear, hazy, opaque).
Melting Point Determination
Objective: To determine the temperature or range of temperatures over which the substance transitions from a solid to a liquid state. This is a key indicator of purity for crystalline solids.
Methodology:
-
If the substance is a solid, finely powder a small amount.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
If the substance is a liquid at room temperature, this test is not applicable.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, at which point the liquid rapidly vaporizes.
Methodology:
-
If the substance is a liquid, place a small volume (e.g., 0.5 mL) into a small test tube.
-
Add a boiling chip to ensure smooth boiling.
-
Insert a thermometer into the test tube, ensuring the bulb is above the liquid level to measure the vapor temperature.
-
Gently heat the test tube.
-
The boiling point is the temperature at which the vapor temperature remains constant while the liquid is boiling.
-
If the substance is a solid at room temperature, this test would be performed after a melting point determination.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the definitive determination of the physical state and appearance of this compound.
Conclusion
The physical state and appearance of this compound are not consistently reported in currently available resources. While some suppliers indicate it is an orange oil, safety data suggests it could be a solid. This ambiguity necessitates that researchers, scientists, and drug development professionals perform their own physical characterization upon receipt of this compound. The protocols for visual inspection, melting point, and boiling point determination outlined in this guide provide a clear path to definitively ascertain the physical properties of this compound, ensuring its safe and effective use in further applications.
References
An In-depth Technical Guide to the Basicity and pKa of Methoxypyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The basicity of the pyridine scaffold is a critical parameter in medicinal chemistry, influencing a molecule's pharmacokinetic and pharmacodynamic profiles. Substitution with a methoxy group introduces a fascinating interplay of electronic effects that significantly modulate this basicity, dictated by its position on the aromatic ring. This guide provides a detailed examination of the underlying principles governing the pKa of 2-, 3-, and 4-methoxypyridine, grounded in the concepts of inductive and resonance effects. Furthermore, it offers comprehensive, field-proven protocols for the experimental determination of pKa, ensuring that researchers can validate theoretical principles with robust empirical data.
Introduction: Pyridine Basicity and the Significance of pKa
Pyridine, a foundational heterocyclic aromatic compound, possesses a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital.[1] This lone pair is not part of the aromatic π-system and is thus available to accept a proton, rendering pyridine a weak base.[1] The strength of a base is quantitatively expressed by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton.[2] The pKa of the parent pyridinium ion is approximately 5.23.[1][3]
Understanding how substituents alter this fundamental pKa is paramount in drug development. A molecule's ionization state, dictated by its pKa and the surrounding pH, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and protein binding.[4][5] The methoxy group (-OCH₃) is a common substituent whose influence is a classic case study in physical organic chemistry.
The Duality of the Methoxy Group: Inductive vs. Resonance Effects
The net electronic effect of the methoxy substituent is a combination of two opposing forces: the inductive effect and the resonance (or mesomeric) effect. The position of the substituent determines which effect dominates in influencing the electron density at the ring nitrogen.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the pyridine ring through the sigma (σ) bond framework. This electron-withdrawing effect decreases the electron density on the nitrogen, making the lone pair less available for protonation and thus decreasing basicity. The strength of the inductive effect diminishes with distance.[6]
-
Resonance Effect (+M): The lone pairs on the methoxy oxygen can be delocalized into the aromatic π-system.[7] This electron-donating effect increases the electron density within the ring, particularly at the ortho and para positions relative to the substituent.[7] This increased electron density can enhance the basicity of the ring nitrogen if it is positioned to receive this delocalized charge.[8]
Caption: Opposing electronic effects of the methoxy substituent.
Positional Isomers: A Case-by-Case Analysis
The competition between the -I and +M effects leads to dramatically different basicities for the three methoxypyridine isomers.
4-Methoxypyridine: Resonance Donation Dominates
In 4-methoxypyridine, the substituent is in the para position relative to the nitrogen. Here, the resonance effect (+M) is maximized. The lone pairs from the oxygen can delocalize through the π-system, placing a negative charge directly on the nitrogen atom in one of the key resonance contributors. This significantly increases the electron density of the nitrogen's lone pair, making it much more available for protonation. While the -I effect is still operative, it is outweighed by the powerful +M effect.
Result: 4-Methoxypyridine is a stronger base than pyridine.
Caption: +M effect in 4-methoxypyridine increases N electron density.
3-Methoxypyridine: Inductive Withdrawal Prevails
When the methoxy group is at the 3-position (meta), its resonance effect cannot be delocalized onto the ring nitrogen. The +M effect increases electron density at positions 2, 4, and 6, but bypasses the nitrogen at position 1.[9] Therefore, the primary influence on the nitrogen's basicity is the electron-withdrawing inductive effect (-I) of the nearby oxygen atom. This effect reduces the electron density of the nitrogen's lone pair.
Result: 3-Methoxypyridine is a weaker base than pyridine.
Caption: -I effect in 3-methoxypyridine decreases N basicity.
2-Methoxypyridine: Proximity Amplifies Inductive Withdrawal
For 2-methoxypyridine, the methoxy group is in the ortho position, immediately adjacent to the nitrogen. This proximity makes the electron-withdrawing inductive effect (-I) extremely potent, significantly reducing the electron density on the nitrogen. Although a +M effect is theoretically possible, it is strongly counteracted by the overwhelming -I effect.
Result: 2-Methoxypyridine is the weakest base of the three isomers and is significantly less basic than pyridine.
Quantitative Comparison: pKa Summary
The qualitative principles described above are confirmed by experimentally determined pKa values.
| Compound | pKa of Conjugate Acid | Basicity Relative to Pyridine |
| 4-Methoxypyridine | 6.47[10] | More Basic |
| Pyridine (Reference) | 5.23[1][3] | - |
| 3-Methoxypyridine | 4.78[11][12] | Less Basic |
| 2-Methoxypyridine | 3.28[13] | Much Less Basic |
The trend in basicity is clear: 4-OCH₃ > H > 3-OCH₃ > 2-OCH₃ .
Experimental Protocols for pKa Determination
Accurate pKa determination is essential for validating structure-activity relationships. The following are standard, reliable methods used in research and development.
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes as a solution of the base is titrated with a strong acid. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.[14]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14] Use a magnetic stirrer and a calibrated burette for precise titrant addition.
-
Sample Preparation: Prepare a solution of the methoxypyridine of known concentration (e.g., 1-10 mM) in deionized, CO₂-free water. To ensure a constant ionic strength, 0.15 M KCl can be added.[14]
-
Titration: Place the pH electrode in the sample solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV). The pKa is the pH value recorded at exactly half the volume of the equivalence point.
-
Validation: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[14]
Method 2: UV-Vis Spectrophotometry
This method is applicable when the protonated (BH⁺) and neutral (B) forms of the molecule have distinct UV-Vis absorption spectra.[15][16] By measuring the absorbance of the compound in a series of buffers with different known pH values, the ratio of [BH⁺]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions spanning a pH range that brackets the expected pKa of the compound (e.g., from pKa - 2 to pKa + 2).
-
Spectrum of Ionized Species: Record the UV-Vis spectra of the compound in a strongly acidic solution (e.g., pH 1-2, where the compound is fully protonated) and a strongly basic solution (e.g., pH 10-11, where it is fully deprotonated) to determine the absorbance of the pure species (A_BH⁺ and A_B) and identify a suitable analytical wavelength.
-
Measurements: Prepare a set of samples by dissolving a constant amount of the methoxypyridine in each buffer solution. Measure the absorbance (A) of each sample at the chosen analytical wavelength.
-
Data Analysis: Plot the measured absorbance (A) against the pH of the buffers. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)].[4]
Conclusion and Implications in Drug Design
The basicity of methoxypyridines is a textbook example of how subtle changes in molecular structure lead to profound differences in chemical properties. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect is finely tuned by the position of the methoxy group, resulting in a pKa range spanning over three orders of magnitude. The established order of basicity, 4-methoxypyridine > pyridine > 3-methoxypyridine > 2-methoxypyridine, is a direct consequence of these competing electronic influences.
For scientists in drug discovery and development, a firm grasp of these principles is not merely academic. It is a predictive tool that allows for the rational design of molecules with tailored physicochemical properties. By strategically placing substituents, a medicinal chemist can modulate a compound's pKa to optimize its solubility, control its passage across biological membranes, and minimize off-target interactions, ultimately leading to safer and more effective therapeutics. The robust experimental methods detailed herein provide the necessary means to validate these designs and build comprehensive structure-property relationship models.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. mrupp.info [mrupp.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. parchem.com [parchem.com]
- 11. 3-METHOXYPYRIDINE CAS#: 7295-76-3 [amp.chemicalbook.com]
- 12. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]
- 13. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformation of 2-(3-Methoxyphenyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-(3-Methoxyphenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the intricate interplay of steric and electronic effects that govern its three-dimensional architecture. This document offers a detailed exploration of its synthesis, structural elucidation through advanced spectroscopic and crystallographic techniques, and in-silico conformational analysis. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the methodologies for characterizing this important molecular scaffold.
Introduction: The Significance of the 2-Arylpyridine Scaffold
The 2-arylpyridine moiety is a privileged scaffold in modern drug discovery and development.[1] Its presence in numerous bioactive molecules underscores its importance as a versatile building block. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a ligand for metal ions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The tunable nature of the appended aryl ring allows for the fine-tuning of electronic and steric properties, making 2-arylpyridines attractive cores for designing molecules with specific biological activities, including anticancer, antimalarial, and insecticidal agents.[3]
This compound, with its methoxy-substituted phenyl ring, presents a compelling case study in conformational analysis. The interplay between the rotational freedom around the C-C single bond connecting the two aromatic rings and the influence of the methoxy substituent and the pyridine nitrogen dictates the molecule's preferred spatial arrangement. Understanding this conformational landscape is paramount, as it directly impacts molecular recognition, binding affinity to biological targets, and solid-state packing.
This guide will provide a detailed examination of the structural features of this compound, offering insights into its synthesis and the methodologies employed to unravel its conformational preferences.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 2-arylpyridines, including this compound, is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine electrophile and an arylboronic acid derivative.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Diagram of the Synthetic Workflow:
Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v).[6] Degassing is crucial to prevent oxidation of the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Structural Elucidation and Conformation
The three-dimensional structure of this compound is primarily defined by the dihedral angle between the pyridine and the methoxyphenyl rings. This conformation is a delicate balance of competing steric and electronic effects.
Conformational Preferences of 2-Arylpyridines
Computational studies on the parent compound, 2-phenylpyridine, reveal a non-planar, twisted conformation in the ground state.[7] The dihedral angle between the two rings is calculated to be approximately 21-23 degrees.[7] This is significantly smaller than the ~44-degree twist observed in biphenyl, indicating a greater degree of planarity in 2-phenylpyridine.[7]
The preference for a twisted conformation arises from a compromise between two opposing forces:
-
Steric Hindrance: Repulsion between the ortho-hydrogen on the phenyl ring and the hydrogen at the 3-position of the pyridine ring, as well as the pyridine nitrogen's lone pair, disfavors a planar conformation.
-
π-Conjugation: A planar arrangement would maximize the overlap of the π-orbitals of the two aromatic systems, leading to electronic stabilization.
The smaller dihedral angle in 2-phenylpyridine compared to biphenyl is attributed to a stabilizing intramolecular C-H···N interaction between the ortho-hydrogen of the phenyl ring and the pyridine nitrogen.[7]
Influence of the 3-Methoxy Substituent
The presence of a methoxy group at the 3-position of the phenyl ring in this compound introduces additional electronic and steric considerations.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can influence the electron density of the phenyl ring and potentially affect the strength of the intramolecular C-H···N interaction.
-
Steric Effects: The methoxy group itself possesses steric bulk, which can influence the rotational barrier around the C-C bond and the preferred orientation of the methoxyphenyl ring.
While no direct experimental crystal structure of this compound is readily available in the searched literature, data from a related substituted compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, shows that the pyridine and the 3-methoxyphenyl rings are not coplanar, exhibiting a significant dihedral angle.[8]
Rotational Barrier
The energy barrier to rotation around the C-C bond connecting the two rings in 2-phenylpyridine is relatively low, estimated to be around 1-2 kcal/mol.[7] This suggests that at room temperature, the molecule is conformationally flexible, with rapid interconversion between equivalent twisted conformers. The rotational barrier in this compound is expected to be of a similar magnitude, although it may be slightly modulated by the methoxy substituent.
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[9]
Diagram of the X-ray Crystallography Workflow:
Figure 2: A generalized workflow for determining the crystal structure of a small molecule.
Detailed Protocol for Crystal Growth:
-
Purity: Ensure the compound is of high purity, as impurities can inhibit crystal growth.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[10] A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble will hinder dissolution.
-
Slow Evaporation Method:
-
Dissolve the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[11]
-
-
Solvent Layering Method:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Carefully layer a "poor" solvent (in which the compound is insoluble but miscible with the "good" solvent) on top of the solution.[12]
-
Allow the solvents to slowly diffuse into one another, inducing crystallization at the interface.
-
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise bond lengths, bond angles, and the crucial dihedral angle between the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[13][14]
Key NMR Techniques for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of the protons on the aromatic rings can be sensitive to the dihedral angle due to changes in ring current anisotropy.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can provide information about through-space proximity between protons. A strong NOE between the ortho-proton of the phenyl ring and the protons on the pyridine ring would suggest a more planar conformation.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around the C-C bond.[15] Coalescence of signals at higher temperatures can be used to determine the energy barrier for rotation.
Protocol for Determining Rotational Barrier by VT-NMR:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene or dichloromethane).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum at room temperature to identify and assign all proton signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire spectra at regular intervals. Look for broadening and eventual splitting of signals corresponding to protons that are in chemically distinct environments in the slow-exchange regime (i.e., when the rotation around the C-C bond is slow on the NMR timescale).
-
Coalescence Temperature: Identify the temperature at which the two separate signals for a given proton coalesce into a single broad peak.
-
High-Temperature Spectra: Increase the temperature above the coalescence point and observe the sharpening of the averaged signal.
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the frequency difference between the exchanging signals.
Computational Chemistry
Computational modeling provides invaluable insights into the conformational preferences and energetics of molecules.
Diagram of a Computational Conformational Analysis Workflow:
Figure 3: A typical workflow for the computational conformational analysis of a flexible molecule.
Step-by-Step Computational Protocol:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically varying the dihedral angle between the pyridine and methoxyphenyl rings in small increments (e.g., 10 degrees) and optimizing the rest of the molecular geometry at each step.
-
Data Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. The highest point on this profile corresponds to the transition state for rotation, and its energy difference with the ground state conformer gives the rotational barrier.
Predicted Conformational Data for this compound (from analogous systems):
| Parameter | Predicted Value | Basis of Prediction |
| Ground State Dihedral Angle | ~20-30 degrees | Analogy with 2-phenylpyridine[7] and substituted derivatives. |
| Rotational Barrier (ΔG‡) | 1-3 kcal/mol | Analogy with 2-phenylpyridine.[7] |
| Key Intramolecular Interaction | C-H···N | Stabilizing interaction between the phenyl ortho C-H and the pyridine nitrogen.[7] |
Conclusion
The structure and conformation of this compound are governed by a subtle interplay of steric repulsion and stabilizing electronic interactions. Drawing from extensive studies on analogous 2-arylpyridine systems, it is predicted to adopt a non-planar, twisted conformation with a relatively low barrier to rotation around the interannular C-C bond. A multi-faceted approach, combining robust synthetic methods like the Suzuki-Miyaura cross-coupling with advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding of this important molecular scaffold. The insights and protocols detailed in this guide provide a solid foundation for researchers engaged in the design and development of novel therapeutics and functional materials based on the 2-arylpyridine framework.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. auremn.org.br [auremn.org.br]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-(3-Methoxyphenyl)pyridine
Abstract
2-(3-Methoxyphenyl)pyridine is a crucial heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and novel chemical entities. The integrity of the entire drug discovery and development cascade is contingent upon the quality of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing high-purity this compound. It details the landscape of commercial suppliers, outlines critical physicochemical properties, and establishes a robust, self-validating protocol for in-house quality control and identity verification. The causality behind each analytical choice is explained to empower researchers with the expertise to mitigate risks associated with material variability, ensuring reproducibility and success in downstream applications.
Introduction: The Strategic Importance of this compound
This compound, a substituted biphenyl-type compound, serves as a versatile precursor in medicinal chemistry and materials science. Its structure is frequently incorporated into molecules designed to interact with biological targets, making its purity paramount. Impurities, whether from residual starting materials, by-products of a specific synthetic route, or degradation, can have profound and often unforeseen consequences. They may lead to failed reactions, introduce confounding variables in biological assays, or generate toxicological flags in later-stage development.
Therefore, the rigorous assessment of commercially supplied this compound is not a perfunctory step but a foundational pillar of scientific integrity. This guide moves beyond a simple list of vendors to provide an actionable methodology for material vetting and validation.
Commercial Supplier Landscape and Initial Vetting
A variety of chemical suppliers offer this compound, often with differing purity grades and documentation levels. The initial selection process should prioritize suppliers who provide transparent and comprehensive technical documentation.
Key Supplier Considerations:
-
Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should detail the specific lot number, the analytical methods used for purity assessment (e.g., GC, HPLC, NMR), and the results of these tests.[1] It is the end user's responsibility to qualify and validate the product for its intended use.
-
Safety Data Sheet (SDS): Provides critical information on handling, storage, and potential hazards.[2][3][4] The compound is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3]
-
Stated Purity: Suppliers commonly offer purities of 95% or higher.[2] For sensitive applications, such as catalyst development or late-stage GMP synthesis, sourcing the highest available purity is a critical risk-mitigation step.
Table 1: Comparison of Representative Commercial Suppliers
| Supplier | Typical Stated Purity | CAS Number | Key Identifiers |
| AK Scientific, Inc. | 95% | 4373-58-4 | Synonyms: 2-(3'-methoxyphenyl)pyridine[2] |
| Sigma-Aldrich (Merck) | ≥96% (for analogs) | 4373-58-4 | PubChem CID: 2759715[5] |
| Thermo Fisher (Alfa Aesar) | Typically ≥97% | 4373-58-4 | Provides lot-specific Certificates of Analysis[6][1] |
| TCI America | >98% (GC) | 4373-58-4 | Often provides NMR data upon request. |
Note: This table is illustrative. Availability and specifications are subject to change and should be verified directly with the supplier for the specific lot.
Core Physicochemical and Safety Properties
A thorough understanding of the compound's properties is essential for its safe handling, storage, and use in experimental design.
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 4373-58-4 | PubChem[5] |
| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |
| Molecular Weight | 185.22 g/mol | PubChem[5] |
| Appearance | Typically a solid (powder or crystalline) | Varies by supplier |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | AK Scientific[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | AK Scientific[2] |
In-Depth Guide to Quality Control & Identity Verification
While a supplier's CoA provides a baseline, independent verification is the cornerstone of a robust research program. The following multi-step protocol is designed as a self-validating system to confirm both the identity and purity of the received material.
Causality in Analytical Method Selection
The choice of analytical techniques is driven by the need to answer two fundamental questions: "Is this the correct molecule?" and "What else is in the sample?"
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural elucidation. ¹H NMR provides a definitive fingerprint of the molecule, confirming the presence and connectivity of hydrogen atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity.[7] GC separates volatile components of the mixture, while MS provides the mass of each component, allowing for the identification of impurities. High-resolution gas chromatography (HRGC) offers superior separation and sensitivity.[7]
-
High-Performance Liquid Chromatography (HPLC): A complementary separation technique, particularly useful for less volatile impurities or for compounds that may degrade at high GC temperatures.[7][8]
Visualizing the QC Workflow
The following diagram outlines the logical flow for incoming material validation.
Caption: QC Workflow for this compound
Step-by-Step Experimental Protocol
Objective: To confirm the identity and assess the purity of a commercially supplied lot of this compound.
1. Documentation Review and Physical Inspection: a. Cross-reference the received container label with the packing slip and the supplier's CoA to ensure the lot numbers match. b. Visually inspect the material. It should be a uniform solid. Note any discoloration, clumps, or foreign particulates, as these can be indicators of degradation or contamination.
2. Sample Preparation for NMR Analysis: a. Accurately weigh approximately 5-10 mg of the material into a clean, dry NMR tube. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. c. Cap the tube and gently vortex or invert until the solid is completely dissolved.
3. ¹H NMR Identity Verification: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Rationale: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks provide a unique structural fingerprint. c. Expected Spectrum Analysis:
- Aromatic Region (~6.8-8.7 ppm): Expect a complex series of signals corresponding to the 8 aromatic protons on the two rings. Protons on the pyridine ring will typically be further downfield than those on the methoxyphenyl ring.
- Methoxy Group (~3.8-3.9 ppm): Expect a sharp singlet integrating to 3 protons. This is a key diagnostic peak.
- Reference (TMS): A sharp singlet at 0.0 ppm. d. Compare the acquired spectrum to a reference spectrum (if available from the supplier or literature databases like PubChem). The key is to confirm that all expected signals are present and that there are no significant unidentifiable peaks.
4. GC-MS Purity Assessment: a. Prepare a dilute solution of the material (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. b. Rationale: This technique separates volatile compounds based on their boiling point and interaction with the GC column. The mass spectrometer then fragments and detects the eluting compounds, providing mass data that aids in identification. c. Instrumental Parameters (Typical):
- Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).
- Injector Temp: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Detector: Mass Spectrometer scanning from 40-400 m/z. d. Data Analysis:
- Integrate the area of all peaks in the chromatogram.
- The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
- The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z = 185, corresponding to the molecular weight of the compound.[5]
- Analyze minor peaks. Potential impurities could include starting materials from synthesis (e.g., 2-bromopyridine or 3-methoxyphenylboronic acid) or solvent residues.
Conclusion and Best Practices
The quality of foundational reagents like this compound is a direct determinant of research and development success. Relying solely on a supplier's label is insufficient for ensuring the rigor and reproducibility required in scientific endeavors. By implementing the multi-faceted approach detailed in this guide—combining judicious supplier selection with a self-validating, in-house QC protocol—research organizations can significantly de-risk their projects. This framework empowers scientists to proceed with confidence, knowing their starting material is of confirmed identity and appropriate purity, thereby safeguarding the integrity of their subsequent work.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Note: Synthetic Strategies for 2-(3-Methoxyphenyl)pyridine
Abstract: The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced functional materials.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of two robust synthetic routes to a representative target, 2-(3-methoxyphenyl)pyridine, starting from the readily available precursor, 3-methoxybenzaldehyde. We present a classic ring-formation strategy, the Kröhnke Pyridine Synthesis, which is ideal for creating highly substituted analogues, and a modern, convergent cross-coupling approach, the Suzuki-Miyaura reaction, for the direct and efficient synthesis of the target molecule. Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and visualizations of the reaction mechanisms and workflows to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
The pyridine ring is a cornerstone of heterocyclic chemistry, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and ligands for transition metal catalysis.[4][5][6] The direct attachment of an aryl group at the C2 position creates the 2-arylpyridine motif, which is of particular interest due to its unique electronic and steric properties that are crucial for biological activity and the performance of organometallic complexes.[1][7]
This document outlines two distinct and powerful strategies for the synthesis of this compound, a valuable building block for drug discovery programs.
-
Strategy A: The Kröhnke Annulation Approach. A classic, multi-step method that builds the pyridine ring from acyclic precursors. This approach is exceptionally versatile for producing highly functionalized 2,4,6-trisubstituted pyridines and offers deep insights into fundamental reaction mechanisms.[8][9][10]
-
Strategy B: The Suzuki-Miyaura Cross-Coupling Approach. A modern, highly efficient, and convergent method that forms the key C-C bond between a pre-formed pyridine ring and an arylboronic acid. This is often the preferred method in industrial and pharmaceutical settings for its directness, high yields, and broad functional group tolerance.[11]
The following diagram illustrates the two retrosynthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Strategy A: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful annulation reaction that constructs a pyridine ring by condensing a 1,5-dicarbonyl compound (or its precursor) with ammonia.[8][12] The classic approach involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound. This method typically yields 2,4,6-trisubstituted pyridines. While it does not produce the target molecule directly, it is an exemplary method starting from the user-specified 3-methoxybenzaldehyde to create a structurally related and valuable compound, 2-(3-methoxyphenyl)-4,6-diphenylpyridine .
Reaction Mechanism
The mechanism is a cascade process initiated by the formation of a pyridinium ylide. This ylide undergoes a Michael addition to the α,β-unsaturated ketone (a chalcone in this case). The resulting 1,5-dicarbonyl intermediate then reacts with ammonium acetate, which serves as the nitrogen source, to undergo a series of cyclization and dehydration steps, ultimately leading to aromatization and the formation of the stable pyridine ring.[8][12]
Caption: Simplified mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocols
Protocol 2.2.1: Synthesis of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (Chalcone)
This step is a base-catalyzed Claisen-Schmidt condensation between 3-methoxybenzaldehyde and acetophenone.[13]
-
Setup: To a solution of 3-methoxybenzaldehyde (1.36 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with stirring at room temperature.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate will typically form.
-
Work-up: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone as yellow crystals.
Protocol 2.2.2: Synthesis of 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
This salt is a key reagent for the Kröhnke synthesis. It is prepared by the quaternization of pyridine with 2-bromoacetophenone.
-
Setup: In a 100 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in acetone (30 mL).
-
Reaction: Add pyridine (0.87 g, 11 mmol) to the solution. Stir the mixture at room temperature. A white precipitate will form, often within minutes. Continue stirring for 2 hours to ensure the reaction goes to completion.[9]
-
Work-up: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold acetone (2 x 15 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield the pyridinium salt as a white solid.
Protocol 2.2.3: Synthesis of 2-(3-methoxyphenyl)-4,6-diphenylpyridine
This is the final annulation step.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the chalcone from Protocol 2.2.1 (2.38 g, 10 mmol), the pyridinium salt from Protocol 2.2.2 (2.78 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Reaction: Add glacial acetic acid (40 mL) as the solvent. Heat the mixture to reflux (approx. 120 °C) and maintain reflux for 4-6 hours. Monitor the reaction by TLC.[8]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (200 mL). A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash with water. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.
| Reaction Step | Key Reagents | Solvent | Typical Yield |
| 2.2.1 (Chalcone) | 3-methoxybenzaldehyde, Acetophenone, NaOH | Ethanol/Water | 85-95% |
| 2.2.2 (Salt) | 2-Bromoacetophenone, Pyridine | Acetone | >90% |
| 2.2.3 (Pyridine) | Chalcone, Pyridinium Salt, NH₄OAc | Acetic Acid | 60-80% |
Strategy B: Suzuki-Miyaura Cross-Coupling
For the direct synthesis of this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling is a superior strategy.[11] This reaction creates the C-C bond between an SP²-hybridized carbon of a pyridine ring and an SP²-hybridized carbon of the methoxyphenyl group. It is highly reliable, proceeds in good to excellent yields, and tolerates a vast array of functional groups, making it a workhorse reaction in modern organic synthesis.[7][11]
Reaction Mechanism
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromopyridine to form a Pd(II) complex.
-
Transmetalation: The aryl group from the organoboron reagent (3-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
Protocol 3.2.1: Synthesis of this compound
-
Setup: To an oven-dried Schlenk flask, add 3-methoxyphenylboronic acid (1.67 g, 11 mmol), 2-bromopyridine (1.58 g, 10 mmol), palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%), and a phosphine ligand such as SPhos (164 mg, 0.4 mol%).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 4.25 g, 20 mmol). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reaction: Add anhydrous toluene (40 mL) and 1,4-dioxane (10 mL) via syringe. Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.
| Component | Role | Example |
| Aryl Halide | Electrophile | 2-Bromopyridine |
| Boronic Acid | Nucleophile | 3-Methoxyphenylboronic acid |
| Catalyst | Pd(0) Source | Pd(OAc)₂ or Pd(dppf)Cl₂ |
| Ligand | Stabilizes Catalyst | SPhos, RuPhos, dppf |
| Base | Activates Boronic Acid | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | Toluene, Dioxane, DMF |
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic shifts for the aromatic protons and carbons on both the pyridine and methoxyphenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.
Conclusion
This guide has detailed two effective, yet distinct, strategies for the synthesis of 2-arylpyridines, using this compound as a target.
-
The Kröhnke Synthesis is a powerful educational tool and a robust method for building complex, polysubstituted pyridine libraries from simple acyclic precursors derived from 3-methoxybenzaldehyde. Its multi-step nature allows for the exploration of several fundamental organic reactions.
-
The Suzuki-Miyaura Cross-Coupling represents the state-of-the-art in targeted synthesis. Its efficiency, reliability, and broad scope make it the go-to method for the direct preparation of this compound in a drug discovery or process chemistry setting.
The choice of method will ultimately depend on the specific goals of the researcher, whether it be the creation of diverse molecular libraries or the rapid, targeted synthesis of a specific molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of Methoxypyridines
Abstract
Methoxypyridines are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The targeted functionalization of the pyridine ring is a critical step in the synthesis and derivatization of these valuable compounds. Palladium catalysis has emerged as a dominant and versatile tool for this purpose, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. This guide provides an in-depth analysis of key palladium-catalyzed methodologies for functionalizing methoxypyridines, including directed C-H activation and Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the causal factors behind experimental design to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of Methoxypyridine Functionalization
The pyridine ring is a ubiquitous motif in medicinal chemistry, and its substitution pattern profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. The methoxy group, in particular, is a valuable substituent that can modulate electronic properties and serve as a handle for further transformations. However, the inherent electronic properties of the pyridine ring—specifically the electron-deficient nature and the coordinating nitrogen atom—can present significant challenges for selective functionalization.
Palladium-catalyzed reactions have revolutionized this field by providing pathways to overcome these challenges.[1][2] These methods often operate under mild conditions, tolerate a wide range of functional groups, and, most importantly, offer exquisite control over regioselectivity. This control is frequently achieved through the use of directing groups, where a coordinating functional group within the substrate steers the palladium catalyst to a specific C-H bond.[3][4] The pyridine nitrogen itself is a powerful endogenous directing group, facilitating functionalization at the C2 position.[4] This guide will explore mechanistically distinct, yet complementary, palladium-catalyzed strategies for modifying methoxypyridine cores.
Chelate-Assisted C-H Acetoxylation: Direct Functionalization of the Pyridine Core
One of the most powerful strategies for the direct conversion of C-H bonds is palladium-catalyzed chelate-directed functionalization.[5] This approach avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids) and instead activates a C-H bond proximal to a coordinating directing group. For many pyridine-containing substrates, the pyridine nitrogen serves as an effective director for ortho-functionalization.[3][4]
Mechanistic Rationale
The accepted mechanism for Pd-catalyzed C-H acetoxylation typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve the coordination of the pyridine nitrogen to the Pd(II) catalyst, followed by C-H activation to form a stable five-membered cyclopalladated intermediate (a palladacycle). This step is often turnover-limiting.[6] The palladacycle is then oxidized by an oxidant like PhI(OAc)₂, from Pd(II) to a high-valent Pd(IV) species. The final step is a C-O bond-forming reductive elimination, which releases the acetoxylated product and regenerates a Pd(II) species, allowing the catalytic cycle to continue.[3][4] The selectivity for the less sterically hindered ortho-site is a common feature of this reaction.[3][5]
Caption: Catalytic cycle for Pd-catalyzed C-H acetoxylation.
Protocol: Ortho-Acetoxylation of a 2-Aryl-Methoxypyridine Derivative
This protocol is adapted from general procedures for palladium-catalyzed C-H acetoxylation directed by pyridine groups.[5]
Materials & Reagents
| Component | Role | Example Reagent | Stoichiometry/Loading | Key Considerations |
| Substrate | Starting Material | 2-(p-tolyl)-4-methoxypyridine | 1.0 equiv | Must contain a C-H bond ortho to the directing group. |
| Catalyst | C-H Activation Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | Not sensitive to air, but should be high purity. |
| Oxidant | Stoichiometric Oxidant | (Diacetoxyiodo)benzene (PhI(OAc)₂) | 1.1-1.5 equiv | Regenerates the active catalyst; can be moisture sensitive. |
| Solvent | Reaction Medium | Acetic Acid (AcOH) / Acetic Anhydride (Ac₂O) | 10:1 v/v, ~0.1 M | Ac₂O acts as a water scavenger. High boiling point. |
| Inert Gas | Atmosphere | Nitrogen or Argon | N/A | While many reactions are tolerant of air, inert atmosphere is best practice.[3] |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aryl-methoxypyridine substrate (1.0 equiv), palladium(II) acetate (e.g., 2 mol%), and (diacetoxyiodo)benzene (1.2 equiv).
-
Solvent Addition: Under a positive flow of nitrogen or argon, add a mixture of acetic acid and acetic anhydride (e.g., 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acetic acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the mono-acetoxylated product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed coupling of amines with aryl or heteroaryl halides (or pseudo-halides).[7] This reaction is indispensable for synthesizing the arylamine motifs prevalent in pharmaceuticals. For methoxypyridines, this reaction allows for the introduction of diverse amine functionalities onto a pre-halogenated pyridine core.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is well-established and operates via a Pd(0)/Pd(II) manifold.[7]
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the methoxypyridine substrate. This forms a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not cause side reactions.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[7]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Amination of 3-Bromo-5-methoxypyridine
This protocol provides a general and robust procedure for the coupling of an amine with 3-bromo-5-methoxypyridine, a common building block.[7]
Materials & Reagents
| Component | Role | Example Reagent | Stoichiometry/Loading | Key Considerations |
| Substrate | Electrophile | 3-Bromo-5-methoxypyridine | 1.0 equiv | Ensure high purity to avoid catalyst poisoning. |
| Nucleophile | Amine | Morpholine or Benzylamine | 1.2 equiv | Secondary or primary amines can be used. |
| Pre-catalyst | Palladium Source | Pd₂(dba)₃ | 1-2 mol% | Air-sensitive; handle under inert gas. |
| Ligand | Stabilizes Pd(0) | XPhos or RuPhos | 2-4 mol% | Bulky, electron-rich phosphines are crucial for efficiency. |
| Base | Deprotonates Amine | Sodium tert-butoxide (NaOt-Bu) | 1.4 equiv | Highly hygroscopic; must be handled in a glovebox. |
| Solvent | Reaction Medium | Toluene or Dioxane | ~0.1-0.2 M | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Inert Gas | Atmosphere | Nitrogen or Argon | N/A | Absolutely critical for this reaction's success. |
Step-by-Step Procedure:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition (Glovebox): Add the 3-bromo-5-methoxypyridine (1.0 equiv) to the flask.
-
Reaction Setup (on Schlenk Line): Remove the flask from the glovebox and connect it to a Schlenk line under a positive pressure of argon or nitrogen.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to the desired concentration. Finally, add the amine (1.2 equiv) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Palladium catalysis provides a powerful and adaptable platform for the functionalization of methoxypyridines. Chelate-directed C-H activation offers a modern, atom-economical route to directly install new functional groups, while classic cross-coupling reactions like the Buchwald-Hartwig amination provide reliable methods for constructing key bonds from halogenated precursors. The choice of strategy depends on the available starting materials and the desired final structure. Understanding the underlying mechanisms is paramount for troubleshooting and optimizing these essential transformations. As the demand for novel, complex heterocyclic molecules continues to grow, the development of even more selective, efficient, and sustainable palladium-catalyzed methods will remain a key focus for the scientific community.
References
- 1. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Utility of 2-(3-Methoxyphenyl)pyridine in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-(3-methoxyphenyl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block in the design and synthesis of novel therapeutic agents. This comprehensive guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. Detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling and for the evaluation of its anticancer activity using in vitro cytotoxicity assays are presented. Furthermore, this document explores the structure-activity relationships and mechanisms of action of key derivatives, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 2-Arylpyridine Scaffold
The pyridine ring is a fundamental component in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] The introduction of an aryl substituent at the 2-position of the pyridine ring creates a 2-arylpyridine scaffold, which has been identified as a key pharmacophore in a multitude of biologically active compounds. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The this compound core, in particular, has emerged as a promising scaffold in the development of novel therapeutic agents, largely due to the electronic and steric influence of the methoxy group on the phenyl ring.
Synthesis of this compound and its Derivatives
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. In the context of synthesizing this compound, this typically involves the reaction of 2-halopyridine with 3-methoxyphenylboronic acid.
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for the synthesis of 2-arylpyridines using the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.[8][9]
Materials:
-
2-Bromopyridine
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and a 2 M aqueous solution of potassium carbonate (2 mL).
-
Reaction: Stir the mixture vigorously and heat it to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Biological Applications in Medicinal Chemistry
The this compound scaffold is a key component in a variety of compounds with significant biological activity, particularly in the field of oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of derivatives incorporating the this compound moiety. These compounds have shown efficacy against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | HeLa, RD, BxPC-3 | 0.1 - 0.2 | [10] |
| 2 | 3-cyano-2-methoxypyridine derivative | Breast Cancer (MCF-7) | 8.79 ± 0.36 | [11] |
| 3 | Pyridine-Urea derivative | Breast Cancer (MCF-7) | 0.22 | [3][12] |
| 4 | 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one | Non-small cell lung cancer (NCI-H522) | 0.0423 | [13] |
Mechanism of Action
The anticancer effects of this compound derivatives are often attributed to their ability to interact with specific biological targets crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Several pyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[4][14] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.
Caption: Mechanism of action via tubulin polymerization inhibition.
-
Kinase Inhibition: Certain pyridopyrimidine derivatives, which can be conceptually related to the 2-arylpyridine scaffold, have been identified as potent inhibitors of various kinases involved in cancer signaling pathways.[15] These include cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like VEGFR-2, which are involved in angiogenesis.[12]
In Vitro Cytotoxicity Assay Protocol
The following protocol outlines a standard method for evaluating the anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17]
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.
-
Role of the Methoxy Group: The methoxy group at the meta position of the phenyl ring can influence the molecule's conformation and electronic properties, which can be crucial for its interaction with biological targets.[10] It can also impact the compound's metabolic stability and pharmacokinetic profile.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of cyano or urea functionalities, have been shown to enhance anticancer activity.[3][11][12] These groups can participate in hydrogen bonding and other interactions within the target's binding site.
Conclusion
The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. Its straightforward synthesis, coupled with its proven efficacy in a range of biological assays, makes it an attractive starting point for medicinal chemistry campaigns. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in the ongoing quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Application Notes & Protocols: Synthesis of 4'-(3-Methoxyphenyl)-2,2':6',2''-terpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4'-(3-methoxyphenyl)-2,2':6',2''-terpyridine, a valuable tridentate ligand in coordination chemistry and materials science. Recognizing that synthetic efficiency is paramount, this guide focuses on the most robust and highest-yielding methodology: the one-pot Kröhnke-type condensation. While the user-specified starting material, 2-(3-methoxyphenyl)pyridine, is not a direct precursor for this optimal route, we first present the detailed, field-proven protocol starting from 2-acetylpyridine and 3-methoxybenzaldehyde. Subsequently, we discuss a conceptual, advanced strategy that outlines how this compound could be theoretically utilized via C-H functionalization, providing a forward-looking perspective for bespoke synthetic challenges.
Strategic Overview: The Logic of Terpyridine Synthesis
2,2':6',2''-Terpyridines (tpys) are cornerstone ligands in supramolecular chemistry, catalysis, and drug development due to their ability to form stable, well-defined complexes with a vast range of metal ions.[1] The electronic and steric properties of these complexes can be precisely tuned by introducing substituents onto the terpyridine scaffold. The most common and synthetically accessible position for functionalization is the 4'-position of the central pyridine ring.
The dominant strategy for constructing 4'-aryl-2,2':6',2''-terpyridines is a convergent one-pot synthesis that builds the central pyridine ring from acyclic precursors. This approach, a variation of the Kröhnke synthesis, is favored for its operational simplicity, scalability, and consistently good yields.[2]
Causality of the Chosen Method: The one-pot reaction between two equivalents of 2-acetylpyridine and one equivalent of an aromatic aldehyde (in this case, 3-methoxybenzaldehyde) is chemically elegant. It relies on a cascade of classical organic reactions—aldol condensation, Michael addition, and cyclocondensation—all occurring in a single vessel. This strategy avoids the isolation of potentially unstable intermediates and significantly reduces purification steps, making it the authoritative and most practical method for the target molecule.[3][4]
Primary Synthetic Pathway: One-Pot Synthesis of 4'-(3-Methoxyphenyl)-2,2':6',2''-terpyridine
This section details the most efficient and validated protocol for synthesizing the target compound.
Reaction Principle and Mechanism
The synthesis proceeds through three key stages within the same pot:
-
Claisen-Schmidt Condensation: The base (e.g., KOH) deprotonates one equivalent of 2-acetylpyridine to form an enolate. This enolate attacks the carbonyl of 3-methoxybenzaldehyde, and subsequent dehydration yields an α,β-unsaturated ketone, commonly known as a chalcone.
-
Michael Addition: A second equivalent of 2-acetylpyridine is deprotonated by the base to form another enolate. This enolate then acts as a Michael donor, attacking the β-position of the chalcone formed in situ. This 1,4-conjugate addition creates a 1,5-dicarbonyl intermediate.
-
Cyclocondensation & Aromatization: An ammonia source (e.g., aqueous ammonia) reacts with the 1,5-dicarbonyl intermediate. Intramolecular condensation and subsequent dehydration/oxidation steps form the central pyridine ring, leading to the final aromatic terpyridine product.[2][5]
The overall transformation is illustrated in the workflow diagram below.
Caption: High-level workflow for the one-pot synthesis of 4'-(3-Methoxyphenyl)-2,2':6',2''-terpyridine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 4'-aryl-substituted 2,2':6',2''-terpyridines.[1][6]
Materials:
-
2-Acetylpyridine (≥98%)
-
3-Methoxybenzaldehyde (≥98%)
-
Potassium Hydroxide (KOH), pellets (≥85%)
-
Methanol (MeOH), ACS grade
-
Aqueous Ammonia solution (28-30%)
-
Deionized Water
-
Ethanol, for recrystallization
Equipment:
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-acetylpyridine (2.0 equivalents) and methanol. Stir until a homogeneous solution is formed.
-
Addition of Aldehyde: To this solution, add 3-methoxybenzaldehyde (1.0 equivalent).
-
Base and Ammonia Addition: Carefully add potassium hydroxide pellets (1.2 equivalents per equivalent of 2-acetylpyridine) to the mixture. Follow this with the addition of the aqueous ammonia solution. Caution: The addition of KOH is exothermic.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically ~65-70°C for methanol) with vigorous stirring. Maintain reflux for 4-6 hours. The solution will typically darken in color.
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. A precipitate of the product should form. Further cooling in an ice bath for 30-60 minutes can improve precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product sequentially with cold deionized water and then with a small amount of cold 1:1 water-ethanol solution to remove residual salts and reagents.
-
Purification: The most common and effective method for purification is recrystallization.[1] Transfer the crude solid to a suitably sized Erlenmeyer flask and add ethanol. Heat the suspension to boiling with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol in small portions. Once dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Quantitative Data and Characterization
| Parameter | Value/Description | Reference |
| Reactant Ratio | 2-Acetylpyridine : 3-Methoxybenzaldehyde | 2 : 1 |
| Base | Potassium Hydroxide (KOH) | [1][6] |
| Nitrogen Source | Aqueous Ammonia (28-30%) | [1][6] |
| Solvent | Methanol / Water | [1] |
| Reaction Time | 4 - 6 hours (reflux) | [1] |
| Typical Yield | 50 - 75% (after recrystallization) | [1][7] |
| Appearance | White to off-white crystalline solid | |
| Purification | Recrystallization from ethanol | [1] |
| ¹H NMR | Expect characteristic signals for the pyridyl protons and the methoxyphenyl substituent. The H3', H5' protons on the central ring are typically the most upfield aromatic signals. | |
| ¹³C NMR | Expect signals for all unique carbons in the terpyridine core and the substituent. | |
| Mass Spec (ESI+) | Calculated for C₂₂H₁₇N₃O [M+H]⁺, expect a peak at m/z ≈ 340.14. |
Conceptual Pathway: Synthesis from this compound
While not the standard approach, it is theoretically possible to devise a synthetic route starting from this compound. This would be a more complex, multi-step process suitable for advanced research where the specific starting material is mandated. The key challenge is the selective functionalization of the starting material to create a reactive handle for building the rest of the terpyridine structure.
Strategy: The most logical approach would be to synthesize an unsymmetrical terpyridine where the 3-methoxyphenyl group resides on a terminal pyridine ring. This involves a C-H activation/functionalization step to introduce an acetyl group at the 6-position of the this compound.
Caption: Conceptual workflow for synthesizing a terpyridine derivative starting from this compound.
Step 1: Synthesis of 6-Acetyl-2-(3-methoxyphenyl)pyridine (Conceptual)
-
Rationale: To make the starting material useful in a Kröhnke-type synthesis, an acetyl group must be installed. The pyridine nitrogen can act as a directing group to functionalize the C6 position.
-
Methodology (Directed ortho-Metalation):
-
Treat this compound with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C). The nitrogen atom directs the deprotonation to the C6 position.
-
Quench the resulting lithiated intermediate with an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride, to install the acetyl group.
-
-
Challenges: This approach requires strictly anhydrous and inert conditions. Side reactions are possible, and optimization would be required.
Step 2: Formation of the Terpyridine (Conceptual)
-
Rationale: With the key 6-acetyl-2-arylpyridine intermediate in hand, a convergent synthesis can be designed.
-
Methodology: A possible route would involve reacting the 6-acetyl-2-(3-methoxyphenyl)pyridine with a pre-formed chalcone derived from 2-acetylpyridine and an appropriate aldehyde, followed by cyclization. Synthesizing unsymmetrical terpyridines is often more complex than symmetrical ones.[8]
Safety & Troubleshooting
-
Safety: Handle KOH with care as it is corrosive. 2-acetylpyridine and 3-methoxybenzaldehyde are irritants. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Troubleshooting:
-
Low/No Yield: Ensure the KOH is of good quality and not excessively hydrated. Confirm that the ammonia solution is fresh and at the correct concentration. Ensure the reaction is refluxed for the specified duration.
-
Oily Product: If the product oils out instead of precipitating, it may be due to impurities. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Purification by column chromatography (silica gel with a hexane/ethyl acetate gradient) may be necessary.
-
Purification Issues: If the product is difficult to recrystallize, ensure all starting aldehyde has been consumed (via TLC). Impurities can sometimes inhibit crystallization. A second recrystallization or a switch in solvent system (e.g., isopropanol, acetonitrile) may be required.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis of some unsymmetrical bridged terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(3-Methoxyphenyl)pyridine in Organic Semiconductors: A Technical Guide for Researchers
Foreword: The Strategic Role of Molecular Design in Organic Electronics
In the landscape of organic electronics, the performance of a device is intrinsically linked to the molecular architecture of its constituent semiconductor materials. The ability to fine-tune electronic properties through subtle modifications of molecular structure is a cornerstone of innovation in this field. 2-(3-Methoxyphenyl)pyridine stands as a prime example of a versatile building block that offers a strategic lever for optimizing the performance of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The introduction of a methoxy group at the meta-position of the phenyl ring is not an arbitrary choice; it is a deliberate design element that imparts specific electronic and steric characteristics. This guide provides an in-depth exploration of the application of this compound in organic semiconductors, offering both the theoretical underpinnings and practical protocols for its utilization.
Section 1: The Significance of the this compound Moiety
The 2-phenylpyridine (ppy) framework is a foundational component in a vast array of high-performance organic semiconductors, particularly as a cyclometalating ligand in phosphorescent iridium(III) complexes for OLEDs. The strategic placement of a methoxy (-OCH₃) group at the 3-position (meta) of the phenyl ring modifies the electronic landscape of the molecule in several key ways:
-
Electron-Donating Nature: The methoxy group is a moderate electron-donating group through resonance, which can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting semiconductor. This has direct implications for tuning the emission color in OLEDs and for matching energy levels at the interfaces of multilayer devices.
-
Steric Influence: The meta-positioning of the methoxy group introduces a degree of steric hindrance that can influence the packing of molecules in the solid state. This can be leveraged to suppress intermolecular quenching effects in OLEDs, thereby enhancing photoluminescence quantum yields.
-
Solubility Enhancement: The presence of the methoxy group can improve the solubility of the resulting organic semiconductor, which is particularly advantageous for solution-processed device fabrication techniques.[1]
The pyridine ring, with its electron-deficient nature, complements the electron-rich methoxyphenyl ring, establishing an intramolecular charge transfer character that is beneficial for charge transport and emissive properties. Pyridine-based materials are well-regarded for their electron-transporting capabilities, a crucial factor in achieving balanced charge injection and transport in organic electronic devices.[2][3]
Section 2: Applications in Organic Light-Emitting Diodes (OLEDs)
The most prominent application of this compound is in the development of phosphorescent emitters for OLEDs. When used as a cyclometalating ligand in iridium(III) complexes, it facilitates the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[4]
Iridium(III) Complexes as Phosphorescent Emitters
A common class of emitters based on this ligand is the heteroleptic complex bis(this compound)iridium(III)(acetylacetonate) [(mpp)₂Ir(acac)]. The methoxy group influences the emission properties, typically leading to a red-shift in the emission spectrum compared to the unsubstituted Ir(ppy)₃. This allows for the tuning of emission colors from green to orange-red.
Table 1: Representative Performance of OLEDs with Phenylpyridine-type Iridium Complexes
| Emitter Complex | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) | Reference |
| Ir(ppy)₃ | TPD | ~5% | Green | Not Specified | [4] |
| [(3,5-diMeOpfupy)₂Ir(acac)] | Not Specified (Solution-Processed) | 8.9% | Orange | (0.60, 0.39) | [1] |
| Ir(MDQ)₂(acac) | BmPyPhB | Not Specified | Red | Not Specified | [5] |
Diagram 1: General Structure of a Multilayer OLED
Caption: A typical multilayer OLED architecture.
Protocol 1: Synthesis of bis(this compound)iridium(III)(acetylacetonate) [(mpp)₂Ir(acac)]
This protocol is adapted from established procedures for similar phenylpyridine-based iridium complexes.[6][7]
Step 1: Synthesis of the Iridium Dimer, [(mpp)₂Ir(μ-Cl)]₂
-
In a two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 equivalent) and this compound (2.5 equivalents).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water as the solvent.
-
De-gas the mixture by bubbling nitrogen through it for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) under a nitrogen atmosphere for 18-24 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature. Add deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water and then with a small amount of methanol or ethanol.
-
Dry the resulting yellow-orange solid under vacuum. This is the chloride-bridged iridium dimer, which can be used in the next step without further purification.
Step 2: Synthesis of (mpp)₂Ir(acac)
-
In a round-bottom flask, suspend the iridium dimer [(mpp)₂Ir(μ-Cl)]₂ (1 equivalent) in 2-ethoxyethanol.
-
Add acetylacetone (acacH) (3 equivalents) and sodium carbonate (Na₂CO₃) (6 equivalents).
-
De-gas the mixture with nitrogen for 20 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-18 hours.
-
Cool the reaction to room temperature and pour it into a beaker of cold deionized water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel, typically using a solvent system such as dichloromethane/hexane.
-
Recrystallize the purified product from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the final product as a bright yellow or orange solid.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for fabricating a solution-processed OLED using a spin-coating technique.
Materials:
-
Pre-patterned ITO-coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution: Host material (e.g., PVK) and the synthesized (mpp)₂Ir(acac) dopant dissolved in a suitable solvent like chlorobenzene.
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma immediately before use to improve the work function of the ITO.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C for 15 minutes) in a nitrogen-filled glovebox.
-
EML Deposition: Prepare the emissive layer solution by dissolving the host material and the (mpp)₂Ir(acac) dopant (typically 5-10 wt%) in a solvent. Spin-coat this solution on top of the HIL and anneal to remove the solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit the electron transport layer (e.g., TPBi), followed by a thin layer of LiF and the aluminum cathode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Section 3: Applications in Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs)
While less explored than in OLEDs, the electronic properties of this compound make it a promising candidate for other organic semiconductor applications.
Organic Solar Cells (OSCs)
In OSCs, pyridine-containing polymers and small molecules can be utilized as electron-acceptor or electron-transporting materials. The electron-deficient nature of the pyridine ring helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) level, which is desirable for efficient electron transport. The methoxy group can influence the morphology of the bulk heterojunction active layer, which is critical for efficient exciton dissociation and charge transport. Pyridine-based additives have also been shown to improve the power conversion efficiency of OSCs.[8][9][10]
Diagram 2: Workflow for OSC Fabrication and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. ursi.org [ursi.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
Application Notes & Protocols for the Investigation of 2-(3-Methoxyphenyl)pyridine Derivatives as Potential Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The relentless evolution of drug resistance in Plasmodium species necessitates a continuous search for novel chemical scaffolds with unique mechanisms of action. This document provides a comprehensive technical guide for the synthesis, biological evaluation, and preliminary mechanistic investigation of 2-(3-methoxyphenyl)pyridine derivatives, a promising, yet underexplored, class of potential antimalarial agents. The strategic inclusion of the pyridine ring, a privileged heterocycle in medicinal chemistry, and the methoxyphenyl moiety, known to influence pharmacokinetic properties, provides a strong rationale for the exploration of this scaffold. This guide is designed to equip researchers with field-proven protocols and a logical framework to systematically evaluate these compounds, from initial synthesis to in vivo efficacy, thereby accelerating the discovery of new therapeutic leads against malaria.
Introduction: The Rationale for this compound Derivatives
The fight against malaria is critically threatened by the emergence of parasite resistance to frontline artemisinin-based combination therapies (ACTs). This reality fuels the urgent need for new antimalarials, ideally with novel mechanisms of action that can overcome existing resistance patterns[1][2][3]. The drug discovery pipeline relies on the identification of "hit" compounds through screening campaigns, followed by a rigorous "hit-to-lead" optimization process[4][5].
The 2-arylpyridine scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active molecules[6]. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement, while the aryl substituent provides a vector for synthetic modification to tune potency and physicochemical properties. Specifically, the 3-methoxyphenyl group is of interest due to the metabolic stability of the methoxy group and its potential to form key interactions within biological targets. While this specific derivative class is novel in the context of malaria, related pyridine-containing compounds have demonstrated promising antimalarial activity, validating the exploration of this chemical space.
This guide presents a comprehensive workflow for researchers embarking on the investigation of this compound derivatives. It provides a robust synthetic protocol, detailed methodologies for biological evaluation, and a strategic framework for interpreting data and planning subsequent mechanism-of-action studies.
Chemical Synthesis: A Protocol for 2-Arylpyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly versatile method for the formation of C-C bonds, making it the method of choice for synthesizing 2-arylpyridines from readily available starting materials[6][7][8][9]. It offers high functional group tolerance and generally proceeds with high yields under relatively mild conditions.
Protocol 2.1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a 2-halopyridine with 3-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is chosen as it is an air-stable pre-catalyst that is effective for a broad range of substrates, including heteroaryl halides. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle[7][9].
-
Base: An inorganic base like Na₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center[8].
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane or Toluene) and water is used. Water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step[7].
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Materials:
-
2-Bromopyridine (or 2-chloropyridine)
-
3-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a final concentration of ~0.2 M with respect to the 2-bromopyridine.
-
Inerting: Seal the flask with a septum, and purge with nitrogen or argon gas for 15-20 minutes while stirring.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. malariaworld.org [malariaworld.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Chalcones Featuring Methoxybenzene and Pyridine Moieties for Drug Discovery
Abstract
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of bioactive molecules that serve as crucial intermediates in flavonoid biosynthesis and as privileged structures in medicinal chemistry.[1][2] The incorporation of methoxy-substituted benzene rings and heterocyclic pyridine moieties has been shown to yield potent therapeutic agents with applications ranging from antimalarial to anticancer and antitubercular activities.[3][4][5] This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of chalcones bearing these specific moieties via the base-catalyzed Claisen-Schmidt condensation. We will delve into the reaction mechanism, provide a step-by-step experimental workflow, outline robust characterization techniques, and discuss the rationale behind key procedural choices to ensure reproducibility and high-yield synthesis for researchers in drug development.
Scientific Rationale & Mechanistic Insight
The therapeutic versatility of chalcones stems from the α,β-unsaturated ketone system, which acts as a Michael acceptor, enabling covalent interactions with biological targets such as cysteine residues in enzyme active sites.[6] The strategic functionalization of the two aromatic rings (Ring A, from the acetophenone, and Ring B, from the aldehyde) allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.
-
Methoxybenzene Moiety: The methoxy group (-OCH₃) is a strong electron-donating group. When present on the acetophenone-derived ring (Ring A), it can influence the reactivity of the adjacent carbonyl group. Its presence on either ring has been shown to significantly impact biological activity, with positional isomerism (ortho, meta, para) playing a critical role in target binding and efficacy.[3] For instance, ortho-methoxy groups have demonstrated superior antimalarial activity compared to their meta and para counterparts.[3]
-
Pyridine Moiety: The pyridine ring, a bioisostere of a phenyl ring, is a common feature in numerous approved drugs, including the antimalarial chloroquine.[7] Its inclusion in the chalcone scaffold can enhance solubility, introduce a hydrogen bond acceptor site (the nitrogen atom), and alter the molecule's overall geometry, which can lead to improved interactions with biological targets.[7][8]
The most reliable and versatile method for synthesizing these target compounds is the Claisen-Schmidt condensation .[9][10] This reaction involves the base-catalyzed condensation of an acetophenone derivative (containing the methoxybenzene moiety) with a pyridinecarbaldehyde.
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds via a crossed-aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential for the initial deprotonation step.[6][11]
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the methoxyacetophenone to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the pyridinecarbaldehyde, forming a tetrahedral intermediate (an alkoxide).
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol adduct).
-
Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the stable, conjugated α,β-unsaturated enone system characteristic of chalcones.[11]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one . It can be adapted for various isomers of methoxyacetophenone and pyridinecarbaldehyde.
Materials & Equipment
-
Reagents:
-
4-Methoxyacetophenone (1.0 eq)
-
Pyridine-4-carbaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers
-
TLC plates (silica gel 60 F₂₅₄) and development chamber
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxyacetophenone (e.g., 10 mmol, 1.50 g) and pyridine-4-carbaldehyde (10 mmol, 1.07 g) in ethanol (30 mL). Stir the mixture at room temperature until a clear solution is formed.[11]
-
Catalyst Addition: Cool the flask in an ice bath to 0-10 °C. While stirring vigorously, slowly add a freshly prepared solution of NaOH (20 mmol, 0.80 g in 10 mL of water) dropwise over 15-20 minutes.[7][12]
-
Causality Insight: The initial cooling and slow addition of the base are critical to control the exothermic reaction and prevent side reactions, such as the self-condensation of the acetophenone.
-
-
Reaction Progression: After the complete addition of the base, remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours.[3][13] The formation of a yellowish solid precipitate typically indicates product formation.
-
Monitoring the Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 3:7). Visualize spots under UV light (254 nm). The reaction is complete when the starting material spots have disappeared.
-
Product Isolation: Once complete, pour the reaction mixture into a beaker containing 150-200 g of crushed ice.[11] Neutralize the mixture by slowly adding 10% HCl until the pH is approximately 7. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[7]
-
Purification: The crude product is best purified by recrystallization from ethanol.[3] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature. Record the final mass and calculate the yield. Yields for this class of reaction typically range from 50% to over 85%.[3][4]
Characterization of Synthesized Chalcones
Thorough characterization is essential to confirm the structure and purity of the final product.
-
Thin-Layer Chromatography (TLC): A single spot indicates high purity.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H-NMR: Expect signals for the two vinylic protons (Hα and Hβ) of the enone system between δ 6.9–8.1 ppm, typically as doublets with a large coupling constant (J ≈ 15 Hz) confirming the trans configuration. The methoxy protons (-OCH₃) will appear as a sharp singlet around δ 3.8 ppm. Aromatic protons will appear in the δ 6.8–8.6 ppm range.[3][5]
-
¹³C-NMR: The carbonyl carbon (C=O) is highly deshielded and appears around δ 188–196 ppm. The alkene carbons (Cα and Cβ) are found between δ 123–148 ppm. The methoxy carbon (-OCH₃) signal is typically around δ 55 ppm.[3]
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target chalcone.[3]
Table 1: Representative Characterization Data
| Compound Name | Structure (Ring A - Ring B) | Yield (%) | m.p. (°C) | Key ¹H-NMR Signals (δ ppm) | MS (m/z) [M⁺] |
| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 2-Methoxyacetophenone - Pyridine-2-carbaldehyde | 54-86% | 128-130 | 3.80 (s, 3H, OCH₃), 6.99 (d, 1H, =CHα), 8.03 (d, 1H, =CHβ) | 239 |
| 1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | 4-Methoxyacetophenone - Pyridine-4-carbaldehyde | 86% | 128-130 | 3.80 (s, 3H, OCH₃), 6.99 (d, 1H, =CHα), 8.03 (d, 1H, =CHβ) | 239 |
Data synthesized from reference[3].
Experimental Workflow Visualization
The entire process from synthesis to characterization can be summarized in the following workflow.
Caption: A logical workflow for chalcone synthesis and purification.
Applications in Drug Development
The chalcones synthesized via this protocol are valuable scaffolds for drug discovery. Their biological activities are diverse and highly dependent on the substitution patterns of the methoxy and pyridine groups.
-
Antimalarial Agents: Chalcones combining methoxybenzene and pyridine moieties have shown potent activity against both chloroquine-sensitive (3D7) and resistant (FCR3) strains of P. falciparum.[3][4][7] The compound 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, for example, displayed significant antimalarial efficacy.[3][4]
-
Anticancer Agents: Pyridine-containing chalcones have been investigated as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis in cancer cell lines.[8] Their structural simplicity allows for rapid generation of analogues to optimize potency and selectivity.
-
Antitubercular Agents: Pyridyl chalcones have also demonstrated promising inhibitory activity against Mycobacterium tuberculosis, representing a potential new class of therapeutics to combat this persistent global health threat.[5]
By following the robust protocol detailed in this guide, research and drug development professionals can efficiently synthesize and characterize novel chalcone derivatives for screening and development as next-generation therapeutic agents.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Design, synthesis and biological evaluation of pyridine-chalcone derivatives as novel microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scialert.net [scialert.net]
- 13. bhu.ac.in [bhu.ac.in]
The Strategic Role of Methoxypyridines in the Synthesis of Complex Lycopodium Alkaloids
Introduction: Navigating the Architectural Complexity of Lycopodium Alkaloids
The Lycopodium alkaloids represent a vast and structurally diverse family of natural products, boasting over 200 members with intricate polycyclic frameworks.[1] Their complex architectures have long posed a significant challenge to synthetic chemists, demanding innovative and efficient strategies for their construction. A recurring motif in many of these alkaloids is the pyridone or piperidine ring system. The strategic incorporation of this nitrogenous heterocycle is a pivotal aspect of any synthetic endeavor. This guide delves into the crucial role of methoxypyridine derivatives as versatile and highly effective building blocks in the synthesis of Lycopodium alkaloids, with a particular focus on the underlying chemical principles and their practical application in total synthesis. While a direct synthetic route employing 2-(3-methoxyphenyl)pyridine for a specific Lycopodium alkaloid is not prominently documented in the reviewed literature, the principles governing the use of substituted methoxypyridines are broadly applicable and provide a powerful strategic blueprint.
The Methoxypyridine Moiety: A Masked Pyridone and a Tool for Mitigating Basicity
A significant hurdle in the synthesis of pyridine-containing natural products is the inherent basicity of the pyridine nitrogen. This basicity can lead to undesired side reactions, complicate purification processes (often necessitating reversed-phase chromatography), and interfere with various reaction conditions.[1] The use of a methoxypyridine, particularly a 2-methoxypyridine, offers an elegant solution to this problem.
The methoxy group, through its inductive electron-withdrawing effect, significantly reduces the basicity of the pyridine nitrogen.[1] This modulation of reactivity allows for a wider range of chemical transformations to be performed on other parts of the molecule without interference from the nitrogen atom. Subsequently, the methoxy group can be readily converted to the corresponding pyridone through demethylation, unmasking the desired functionality at a late stage in the synthesis. This "masked pyridone" strategy is a cornerstone of modern synthetic approaches to Lycopodium alkaloids.
Case Study: The Total Synthesis of (±)-Lycoposerramine R
A compelling illustration of the strategic use of a methoxypyridine is the total synthesis of (±)-lycoposerramine R, a tetracyclic Lycopodium alkaloid, by the research group of Richmond Sarpong.[1][2] This synthesis showcases how a methoxypyridine fragment can be effectively integrated and manipulated to construct the complex core of the natural product.
Retrosynthetic Analysis and the Role of the Methoxypyridine Intermediate
The retrosynthetic analysis for lycoposerramine R reveals a strategy centered on a key tetracyclic intermediate that can be accessed from a tricyclic enone. This enone, in turn, is envisioned to be formed via an intramolecular Heck reaction of a precursor derived from the coupling of two simpler fragments, one of which is a substituted methoxypyridine.
Caption: Retrosynthetic analysis of Lycoposerramine R highlighting the key methoxypyridine fragment.
Experimental Workflow: Construction of the Tricyclic Core
The synthesis commences with the coupling of a vinylogous ester enolate with a brominated methoxypyridine derivative. This is followed by a reduction and acidic workup to furnish the precursor for the key intramolecular Heck reaction. The successful execution of this cyclization provides the tricyclic enone, which serves as a pivotal intermediate for further elaborations.
Caption: Experimental workflow for the synthesis of the tricyclic enone intermediate.
Protocol: Intramolecular Heck Reaction for the Formation of the Tricyclic Enone
The following protocol is a representative example of an intramolecular Heck reaction used in the synthesis of the tricyclic core of lycoposerramine R, adapted from the work of Sarpong and coworkers.[3]
Materials:
-
Heck Precursor (derived from the coupling of the vinylogous ester and bromopicoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the Heck precursor (1.0 equiv) in anhydrous acetonitrile is added triethylamine (3.0 equiv).
-
Palladium(II) acetate (0.1 equiv) and triphenylphosphine (0.2 equiv) are then added to the reaction mixture.
-
The reaction vessel is sealed and heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tricyclic enone.
Table 1: Representative Reaction Parameters for Intramolecular Heck Cyclization
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | PPh₃ (20 mol%) |
| Base | NEt₃ (3.0 equiv) |
| Solvent | Anhydrous MeCN |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Yield | 79% |
Data adapted from the synthesis of a related tricyclic system.[3]
The Eschenmoser-Claisen Rearrangement: Forging a Key Quaternary Center
A significant challenge in the synthesis of lycoposerramine R is the construction of the all-carbon quaternary center. The Sarpong group ingeniously employed an Eschenmoser-Claisen rearrangement to install this crucial structural feature.[1] This powerful pericyclic reaction allows for the stereospecific formation of a new carbon-carbon bond and the creation of a quaternary center with high fidelity.
Conclusion: The Enduring Utility of Methoxypyridines in Natural Product Synthesis
The strategic use of methoxypyridines as masked pyridones and modulators of basicity has proven to be a highly effective approach in the synthesis of complex Lycopodium alkaloids. The total synthesis of (±)-lycoposerramine R serves as a testament to the power of this strategy, enabling the efficient construction of a challenging molecular architecture. For researchers and drug development professionals, understanding and applying these principles can unlock new avenues for the synthesis of novel bioactive compounds and analogues, paving the way for future discoveries in medicinal chemistry.
References
Application Notes and Protocols for the Crystal Structure Analysis of 2-(3-Methoxyphenyl)pyridine Derivatives
Introduction: Unveiling the Solid-State Architecture of a Privileged Scaffold
The 2-phenylpyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The seemingly subtle placement of a methoxy group at the 3-position of the phenyl ring in 2-(3-methoxyphenyl)pyridine derivatives can significantly influence their physicochemical properties, including solubility, stability, and bioavailability—all of which are critically dependent on the compound's solid-state structure.[1][2][3] A thorough understanding of the three-dimensional arrangement of molecules in the crystalline lattice is therefore not merely an academic exercise but a fundamental necessity in the drug development pipeline.[4][5] This guide provides a comprehensive overview of the principles, protocols, and best practices for the crystal structure analysis of this important class of compounds, aimed at researchers, scientists, and drug development professionals.
The Imperative of Crystal Structure Analysis in Drug Development
The solid form of an active pharmaceutical ingredient (API) can exist in various crystalline arrangements known as polymorphs, or as solvates and hydrates.[3] These different forms, despite having the same chemical composition, can exhibit marked differences in their physical properties, which can have profound implications for the drug's efficacy and safety.[3][6] Crystal structure analysis provides the definitive blueprint of the solid state, enabling:
-
Polymorph Identification and Selection: Ensuring the most stable and efficacious crystalline form is chosen for development.[7][8][9]
-
Structure-Activity Relationship (SAR) Studies: Providing precise geometric information to refine molecular models and understand biological interactions.
-
Intellectual Property Protection: Distinct crystalline forms of a drug can be patented, extending its commercial exclusivity.[3]
-
Formulation Development: Guiding the selection of excipients and manufacturing processes.[2]
Part 1: The Foundation - Obtaining High-Quality Crystals
The journey to elucidating a crystal structure begins with what is often the most challenging step: growing single crystals of suitable size and quality.[10] For this compound derivatives, their moderate polarity and potential for hydrogen bonding (via the pyridine nitrogen) offer several avenues for crystallization.
Protocol 1: Screening for Crystallization Conditions
The goal of this initial screening is to explore a wide range of conditions to identify promising leads for producing single crystals.
Materials:
-
Purified this compound derivative (>98% purity)
-
A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane)
-
Small glass vials (1-2 mL) with screw caps or septa
-
Micro-spatula
-
Heating block or water bath
Procedure:
-
Solubility Assessment: Begin by assessing the compound's solubility in a range of solvents. This will help in selecting appropriate solvent systems for crystallization.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[11]
-
-
Vapor Diffusion:
-
This is often the most successful method for obtaining high-quality crystals from small amounts of material.[12]
-
Vial-in-Vial Method: Dissolve the compound in a small volume of a relatively non-volatile solvent (the "good" solvent) in a small, open vial. Place this vial inside a larger, sealed vial containing a more volatile solvent in which the compound is poorly soluble (the "bad" solvent). The slow diffusion of the "bad" solvent vapor into the "good" solvent will gradually reduce the compound's solubility, promoting crystallization.
-
Hanging Drop Method: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing the "bad" solvent.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces solubility, leading to crystallization.
-
Expert Insights: The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. For pyridine derivatives, which can be hygroscopic, it is crucial to control the presence of water, unless a hydrate is being intentionally sought.[[“]]
Part 2: The Primary Technique - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise atomic arrangement within a crystal.[14] It provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol 2: SCXRD Data Collection and Structure Determination
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., CCD or CMOS).
-
Cryo-cooling system (e.g., liquid nitrogen stream).
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
-
Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) using a cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal in the X-ray beam.[10]
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the "phase problem" and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit with the experimental data.
-
Data Presentation: The final crystallographic data for a novel structure of a this compound derivative might be presented as follows:
| Parameter | Example Value |
| Chemical Formula | C₁₈H₁₅N₃O₂ |
| Formula Weight | 305.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.789(5) |
| β (°) | 105.23(1) |
| Volume (ų) | 1778.9(12) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.140 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Part 3: Bulk Characterization - Powder X-ray Diffraction (PXRD)
While SCXRD provides the detailed structure of a single crystal, it is essential to confirm that the bulk material has the same crystalline form. This is where Powder X-ray Diffraction (PXRD) becomes invaluable.[7][8][9] PXRD is a non-destructive technique that provides a unique "fingerprint" for a specific crystalline phase.[8]
Protocol 3: PXRD Analysis for Phase Identification
Equipment:
-
Powder X-ray diffractometer.
-
Sample holder.
-
Mortar and pestle or micronizer.
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of the crystalline material to a fine, homogeneous powder.[8] This ensures that the crystallites are randomly oriented.
-
Pack the powder into the sample holder.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Collect a diffraction pattern over a specified range of 2θ angles.
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with a pattern calculated from the single-crystal X-ray data. A good match confirms the phase purity of the bulk sample.
-
The experimental pattern can also be compared to a database of known patterns to identify the crystalline phase.
-
Part 4: In Silico Analysis - Computational Crystal Structure Prediction (CSP)
Computational methods are increasingly being used to predict the possible crystal structures of a molecule before they are discovered experimentally.[1][15][16] Crystal Structure Prediction (CSP) can help to:
-
Assess the risk of late-appearing, more stable polymorphs.[1]
-
Guide experimental polymorph screening.
-
Provide insight into the factors that govern crystal packing.
Conceptual Workflow for Crystal Structure Prediction
Caption: Conceptual Workflow for Crystal Structure Prediction.
Expert Insights: While CSP is a powerful tool, it is computationally intensive and the accuracy of the predictions depends heavily on the force fields or quantum mechanical methods used.[17][18] Experimental validation remains essential.
Conclusion
The comprehensive crystal structure analysis of this compound derivatives is a critical component of their development as potential therapeutic agents. By integrating single-crystal and powder X-ray diffraction with computational modeling, researchers can gain a deep understanding of the solid-state properties of these compounds. This knowledge is fundamental for selecting the optimal solid form, ensuring batch-to-batch consistency, and ultimately, developing safe and effective medicines.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. filter-dryer.com [filter-dryer.com]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. migrationletters.com [migrationletters.com]
- 5. zienjournals.com [zienjournals.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. How To [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. consensus.app [consensus.app]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. tandfonline.com [tandfonline.com]
- 16. annualreviews.org [annualreviews.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)pyridine
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-methoxyphenyl)pyridine. Our focus is on improving reaction yield and overcoming common experimental hurdles. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Understanding the Core Synthesis - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for the synthesis of this compound. It involves the reaction of a pyridine electrophile (typically a halide) with an organoboron reagent in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine. The reactivity of the halide follows the trend I > OTf > Br >> Cl.[1][2] 2-chloropyridines are often economical but require more active catalyst systems.[1]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired this compound and regenerating the palladium(0) catalyst.[3]
References
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted pyridines. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench, focusing on the identification, mitigation, and elimination of common side products. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also anticipate and prevent future ones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is organized by common synthetic methodologies. Please select the section that best corresponds to your experimental approach.
Section 1: The Hantzsch Pyridine Synthesis Section 2: The Bohlmann-Rahtz Pyridine Synthesis Section 3: Cross-Coupling and Functionalization Reactions Section 4: General Purification and Work-up Issues
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but its multi-component nature can be a fertile ground for side reactions.[1]
Q1: My Hantzsch reaction has a low yield and the crude NMR shows a complex mixture of products. What are the most likely culprits?
A1: Low yields and product mixtures in Hantzsch syntheses are very common and typically stem from two main areas: incomplete oxidation of the dihydropyridine intermediate and competing side reactions during the initial condensation.[2][3]
-
Incomplete Oxidation: The primary product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[3][4] If this step is inefficient, your final product will be contaminated with the DHP, reducing the yield of the desired pyridine.
-
Troubleshooting:
-
Verify Oxidant Efficacy: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Common oxidants like nitric acid, KMnO₄, or CrO₃ can be harsh and lead to other byproducts.[3]
-
Milder Alternatives: Consider using milder and more efficient conditions. A widely used method is employing iodine in refluxing methanol.[3] Monitoring the reaction by TLC or LC-MS is crucial to confirm the complete disappearance of the DHP intermediate.[2]
-
-
-
Competing Condensation Reactions: The reaction mechanism involves at least five potential pathways, creating opportunities for undesired products to form.[3][5]
-
Self-Condensation: The β-keto ester can undergo self-condensation.
-
Incorrect Michael Addition: The Michael addition of the enamine to the Knoevenagel product can be followed by undesired cyclization pathways.[5]
-
Troubleshooting: The order of reagent addition is critical. For unsymmetrical pyridines, it is highly advantageous to pre-form one of the key intermediates before the final cyclization.[2] For instance, reacting the aldehyde with one equivalent of the β-keto ester first to form the Knoevenagel adduct before adding the enamine can significantly reduce side product formation.[2]
-
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
References
Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Pyridine Functionalization
Welcome to the technical support center for palladium-catalyzed pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common experimental hurdles. The inherent nature of pyridine, with its coordinating nitrogen atom, presents unique challenges in palladium catalysis. This resource provides in-depth, experience-driven advice to help you achieve robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions to get your reactions back on track.
Q1: My reaction is sluggish or shows no conversion. What is the first thing I should check?
A1: The first and most critical parameter to verify is the integrity of your catalyst and reagents under an inert atmosphere. Palladium catalysts, especially in their Pd(0) active state, and many phosphine ligands are sensitive to air and moisture.[1][2]
-
Immediate Action: Ensure that your reaction setup is rigorously free of oxygen and water. This includes using properly dried solvents and glassware, and employing robust inert gas techniques such as a glovebox or a Schlenk line.[2] Even brief exposure to air can lead to the oxidation of electron-rich phosphine ligands to phosphine oxides, which are ineffective in catalysis, and the precipitation of palladium black, a sign of catalyst decomposition.[2] Consider using air-stable palladium(II) precatalysts which can be more forgiving to handle.[1][3]
Q2: I'm observing the formation of palladium black. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[2] This is often a result of an insufficient concentration of the stabilizing phosphine ligand relative to the palladium.[2]
-
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: Ensure you are using the correct stoichiometry. A slight excess of the ligand can often stabilize the active mononuclear palladium species.[2]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Running the reaction at a lower temperature may improve catalyst stability, though it might require longer reaction times.[2]
-
Improve Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to its precipitation.[2] Re-evaluate your degassing and inert atmosphere techniques.
-
Q3: My yields are inconsistent between runs. What are the likely culprits?
A3: Inconsistent results often point to variability in the handling of air-sensitive reagents or the quality of reagents.[2]
-
Key Areas to Investigate:
-
Reagent Purity: Use fresh, high-purity palladium precursors, ligands, and bases. The quality of the base, in particular, can be critical and is often substrate-dependent.[2]
-
Solvent Quality: Ensure your solvents are anhydrous and properly degassed.
-
Precise Measurement: Small variations in catalyst or ligand loading can have a significant impact on the reaction outcome. Use precise weighing techniques.
-
Q4: Can the pyridine substrate itself inhibit the reaction?
A4: Yes, this is a well-known challenge. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, acting as a ligand and potentially inhibiting or deactivating the catalyst.[4][5] This is often referred to as "catalyst poisoning."[6]
-
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can often outcompete the pyridine for coordination to the palladium center, maintaining catalytic activity.[6]
-
Substituent Effects: Pyridines with substituents at the 2- or 6-positions may exhibit reduced coordination to the palladium center due to steric hindrance, which can sometimes lead to higher yields.[7]
-
Use of Pyridine N-oxides: In some cases, converting the pyridine to its corresponding N-oxide can be an effective strategy to circumvent catalyst poisoning and achieve selective functionalization.[8][9][10]
-
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving complex issues encountered during palladium-catalyzed pyridine functionalization.
Guide 1: Low to No Product Yield
Low or no yield is the most common issue. A systematic approach is crucial for identifying the root cause.
Caption: Troubleshooting flowchart for low reaction yield.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Problem: The palladium precursor or phosphine ligand may have degraded due to improper storage or handling. Electron-rich phosphines are particularly susceptible to oxidation.[2]
-
Solution: Always use fresh reagents from a reputable supplier. Store air-sensitive ligands in a glovebox or under an inert atmosphere. If you suspect degradation, consider preparing a fresh batch of catalyst in situ or using a new vial of precatalyst. Air-stable precatalysts can offer greater consistency.[1][3]
-
-
Reaction Conditions:
-
Problem: The chosen temperature, base, or solvent may not be optimal for your specific substrate.
-
Solution:
-
Temperature: Some reactions are highly sensitive to temperature fluctuations. Verify your reaction temperature with an external thermometer. If no reaction is observed, a careful, incremental increase in temperature may be beneficial. Conversely, if catalyst decomposition is observed, lowering the temperature is advised.[2]
-
Base: The choice of base is often critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][11] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often a worthwhile endeavor.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and thoroughly degassed.
-
-
-
Reagent Purity and Compatibility:
-
Problem: Impurities in your starting materials or side reactions can inhibit the catalyst or consume reagents.
-
Solution:
-
Purification: Purify your pyridine substrate and coupling partner to remove any potential inhibitors.
-
Side Reactions: Common side reactions in Suzuki couplings, for example, include protodeboronation of the boronic acid.[4] Using fresh boronic acids or more stable boronate esters can mitigate this.[4]
-
-
-
Catalyst Poisoning by Pyridine:
-
Problem: As previously mentioned, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4][5][12] This is a particularly prevalent issue with unsubstituted or sterically unhindered pyridines.
-
Solution:
-
Ligand Screening: This is often the most effective solution. Bulky, electron-rich biarylphosphine ligands are designed to create a sterically hindered coordination sphere around the palladium, which can prevent the pyridine from binding as strongly.[6][13]
-
Increase Catalyst Loading: While not ideal from an atom economy perspective, increasing the catalyst loading can sometimes compensate for a portion of the catalyst being deactivated.[6]
-
Pyridine N-Oxide Strategy: For particularly challenging substrates, converting the pyridine to its N-oxide can be a highly effective, albeit multi-step, approach. The N-oxide directs C-H activation to the C2 position and circumvents the issue of nitrogen coordination.[8][9][10]
-
-
Guide 2: Optimizing Catalyst Loading
Finding the optimal catalyst loading is a balance between achieving a high yield in a reasonable timeframe and minimizing the cost and environmental impact of the reaction.
General Principles:
-
Start High, Then Go Low: For a new reaction, it is often prudent to start with a higher catalyst loading (e.g., 1-5 mol %) to ensure the reaction proceeds and to establish a baseline. Once the reaction is working, you can then systematically decrease the catalyst loading.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is crucial. For monodentate phosphine ligands, a ratio of 1:1 to 2:1 (ligand:Pd) is common. For bidentate ligands, a 1:1 ratio is typical. An incorrect ratio can lead to the formation of inactive palladium species.[2]
-
Precatalyst vs. In Situ Generation: Air-stable precatalysts often provide more consistent results and can sometimes be used at lower loadings compared to catalysts generated in situ from a palladium source and a separate ligand.[1] This is because precatalysts ensure a well-defined palladium-ligand complex is formed.
Caption: Experimental workflow for catalyst loading optimization.
Part 3: Data and Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or air-stable precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile. Air-stable precatalysts offer improved handling and reproducibility.[1][3] |
| Catalyst Loading | 1-2 mol % | A good starting point for initial screening. Can be lowered upon optimization. |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) | These ligands are often effective at preventing catalyst inhibition by the pyridine substrate.[6][13] |
| Ligand:Pd Ratio | 1.2:1 to 2:1 (for monodentate ligands) | An excess of ligand can help to stabilize the active catalyst and prevent the formation of palladium black.[2] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | The choice of base is substrate-dependent. A screening of different bases is recommended.[4][11] |
| Solvent | Toluene, 1,4-Dioxane, or CPME (degassed) | These are common solvents for cross-coupling reactions. Ensure they are anhydrous. |
| Temperature | 80-110 °C | A typical temperature range for many cross-coupling reactions. |
Protocol 1: General Procedure for a Small-Scale Test Reaction (Suzuki-Miyaura Coupling)
This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-pyridine with a boronic acid.
Materials:
-
Halo-pyridine (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a stir bar
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To the reaction vessel, add the halo-pyridine, arylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Seal the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[4]
-
-
Solvent Addition:
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Note: This is a general protocol and may require optimization for your specific substrates.
References
- 1. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. mdpi.com [mdpi.com]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Technical Support Center: Managing Pyridine Basicity in Organic Reactions
Welcome to the technical support center for managing the basicity of pyridine nitrogen in organic reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the unique electronic properties of pyridine in their synthetic work. Here, we will explore the nuances of pyridine's basicity and provide practical, field-proven solutions to common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step guidance and the rationale behind each recommendation.
Issue 1: My electrophilic aromatic substitution (EAS) on the pyridine ring is failing or giving poor yields.
Q: I'm trying to perform a Friedel-Crafts acylation on pyridine, but I'm only recovering my starting material or a complex mixture. What's going wrong?
A: This is a classic challenge. The lone pair of electrons on the pyridine nitrogen is highly basic (pKa of the conjugate acid, pyridinium, is about 5.25) and readily reacts with Lewis acids (like AlCl₃) or strong electrophiles.[1] This N-acylation or N-alkylation deactivates the ring towards further electrophilic attack, making standard Friedel-Crafts reactions fail.[1][2]
Troubleshooting Protocol:
-
Protect the Nitrogen: The most effective strategy is to temporarily mask the basicity of the nitrogen.
-
N-Oxide Formation: Convert the pyridine to a pyridine-N-oxide. The N-oxide group is electron-donating, activating the ring for electrophilic substitution, primarily at the 4-position.[3][4] After the EAS reaction, the N-oxide can be readily removed by reduction (e.g., with PCl₃ or Zn/acetic acid).[5]
-
Borane Protection: Borane (BH₃) can form a stable complex with the pyridine nitrogen, effectively shielding the lone pair.[5] This strategy has been successfully employed to prevent unwanted side reactions.[5]
-
-
Alternative Acylation Strategies:
-
Metalation followed by Acylation: Deprotonation of the pyridine ring using a strong base (like LDA or n-BuLi) followed by quenching with an acyl chloride or anhydride can be an effective way to introduce an acyl group.[2]
-
Radical Acylation: Acyl radicals can be added to the pyridine ring, offering another route to pyridyl ketones.[2]
-
Issue 2: My nucleophilic substitution reaction on a substituted pyridine is sluggish.
Q: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine, but the reaction is slow and incomplete.
A: The success of SNAr on pyridine rings is highly dependent on the electronic nature of the ring and the reaction conditions. The pyridine nitrogen is electron-withdrawing, which facilitates nucleophilic attack, but this effect is most pronounced at the 2- and 4-positions.[1]
Troubleshooting Protocol:
-
Activate the Ring with a Lewis Acid: The addition of a Lewis acid can enhance the electrophilicity of the pyridine ring. The Lewis acid coordinates to the nitrogen, further withdrawing electron density and making the ring more susceptible to nucleophilic attack.[6][7][8] Zinc-based Lewis acids have been shown to be effective for this purpose.[6][7]
-
Increase Reaction Temperature: Many SNAr reactions on pyridines require elevated temperatures to proceed at a reasonable rate.[9]
-
Optimize the Leaving Group: The nature of the leaving group is crucial. For SNAr on pyridines, the general order of reactivity for halogens is F > Cl > Br > I.[9]
-
Consider N-Oxide Activation: As with EAS, forming the pyridine-N-oxide can also activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[4][10]
Issue 3: Pyridine is acting as a nucleophile instead of a base in my reaction.
Q: I intended to use pyridine as a mild, non-nucleophilic base to quench an acid byproduct, but it appears to be attacking my electrophilic starting material.
A: While pyridine is a base, its nitrogen is also nucleophilic and can participate in reactions, especially with highly reactive electrophiles like acyl chlorides.[11] This can lead to the formation of an acylpyridinium salt, which is a highly reactive intermediate.[11][12]
Troubleshooting Protocol:
-
Use a Sterically Hindered Pyridine Derivative: To minimize nucleophilic attack, switch to a more sterically hindered pyridine base.
-
2,6-Lutidine: The two methyl groups flanking the nitrogen significantly reduce its nucleophilicity while having a minimal impact on its basicity.
-
2,4,6-Collidine: Offers even greater steric hindrance.
-
-
Employ a Non-Nucleophilic Amine Base:
-
Use an Inorganic Base: If the reaction conditions permit, a solid-supported inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used to neutralize acid without introducing a competing nucleophile.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions about managing pyridine basicity.
Q1: How do substituents on the pyridine ring affect the basicity of the nitrogen?
A1: The basicity of the pyridine nitrogen is significantly influenced by the electronic effects of substituents on the ring.[16][17]
-
Electron-donating groups (EDGs) , such as alkyl groups (e.g., methyl) or amino groups, increase the electron density on the nitrogen, making it more basic.[16] The +I (inductive) and +M (mesomeric) effects of these groups contribute to this enhancement.[17] For example, 4-dimethylaminopyridine (DMAP) is a much stronger base than pyridine.[16]
-
Electron-withdrawing groups (EWGs) , such as halogens (e.g., chlorine) or nitro groups, decrease the electron density on the nitrogen, making it less basic.[16] These groups exert -I and/or -M effects.[17]
| Pyridine Derivative | pKa of Conjugate Acid | Effect of Substituent |
| 4-Nitropyridine | 1.61 | EWG (decreases basicity) |
| 4-Chloropyridine | 3.83 | EWG (decreases basicity) |
| Pyridine | 5.25 | Reference |
| 4-Methylpyridine (γ-picoline) | 6.02 | EDG (increases basicity) |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Strong EDG (significantly increases basicity) |
Data compiled from various sources.[16][18][19][20]
Q2: When should I use pyridine as a nucleophilic catalyst versus a simple base?
A2: Pyridine's role in a reaction depends on the specific transformation.
-
As a Nucleophilic Catalyst: Pyridine is an excellent nucleophilic catalyst for acylation reactions (e.g., esterification with an acid anhydride).[11][21] It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by a weaker nucleophile like an alcohol.[11][22] 4-Dimethylaminopyridine (DMAP) is even more effective in this role.
-
As a Base: When the goal is simply to neutralize an acid byproduct (e.g., HCl generated in a reaction with an acyl chloride), and you want to avoid nucleophilic catalysis, it is better to use a sterically hindered pyridine like 2,6-lutidine or a non-nucleophilic base.[23]
Q3: What are the best practices for removing pyridine from a reaction mixture after workup?
A3: Pyridine can be challenging to remove due to its relatively high boiling point (115 °C) and water solubility.
-
Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 1 M CuSO₄). This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Azeotropic Removal: Pyridine can form an azeotrope with toluene, which can aid in its removal by rotary evaporation.
-
Co-evaporation with a High-Boiling Point Solvent: Adding a high-boiling point solvent like toluene and repeatedly evaporating can help to azeotropically remove the pyridine.
Diagrams
Caption: Effect of substituents on pyridine basicity.
Caption: Troubleshooting workflow for pyridine reactions.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Theoretical study of proton encircling modes in proton sponges with tetraamido/diamino quaternized macrocycles: the role of pi-conjugated and aliphatic bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. researchgate.net [researchgate.net]
- 20. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Overcoming Low Yields in Robinson Annulation with Pyridine Substrates
Welcome to the technical support center for navigating the complexities of the Robinson annulation when working with pyridine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving satisfactory yields and purity in these critical ring-forming reactions. Here, we will dissect the common pitfalls and provide actionable, evidence-based solutions to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when employing pyridine substrates in Robinson annulation reactions.
Q1: Why are yields often low when using a pyridyl ketone in a Robinson annulation?
A: The primary reason for diminished yields stems from the electron-deficient nature of the pyridine ring. The nitrogen atom's inductive effect and resonance delocalization reduce the nucleophilicity of the enolate formed from the pyridyl ketone. This sluggish enolate formation and subsequent Michael addition can be outcompeted by side reactions, such as self-condensation of the Michael acceptor (e.g., methyl vinyl ketone) or polymerization.[1][2] Furthermore, the basic nitrogen of the pyridine ring can be protonated under acidic conditions or interact with Lewis acid catalysts, complicating the reaction profile.[3]
Q2: What are the most common side products observed in these reactions?
A: Besides unreacted starting materials, you are likely to observe polymers of the Michael acceptor, products from the self-condensation of the enolizable ketone, and potentially regioisomeric annulation products if the pyridyl ketone has multiple possible enolization sites. In some cases, the intermediate Michael adduct may be isolated, indicating a failure of the subsequent intramolecular aldol condensation step.[1][4]
Q3: Can I use acidic conditions for the Robinson annulation of a pyridine substrate?
A: While the Robinson annulation can be performed under acidic catalysis, it is often not ideal for pyridine substrates.[3][5] The pyridine nitrogen can be protonated by the acid catalyst, effectively deactivating the substrate and potentially leading to a complex mixture of products. However, in specific cases, a carefully chosen weak acid catalyst might be effective.[6]
Q4: Is it better to perform the reaction in one pot or as a two-step process?
A: For challenging substrates like pyridyl ketones, a two-step approach is often more successful.[7] This involves first isolating the Michael adduct and then subjecting it to cyclization under different reaction conditions. This allows for the optimization of each step independently, which can significantly improve the overall yield.
II. Troubleshooting Guide: Diagnosing and Solving Low-Yield Scenarios
This section provides a structured approach to troubleshooting common issues encountered during the Robinson annulation of pyridine substrates.
Scenario 1: Low Conversion of the Starting Pyridyl Ketone
Symptoms:
-
Significant amount of unreacted pyridyl ketone observed by TLC or LC-MS.
-
Low overall yield of the desired annulated product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Enolate Formation | The electron-withdrawing nature of the pyridine ring increases the pKa of the α-protons, making deprotonation more difficult.[8] | Use a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation.[1] |
| Reversibility of Michael Addition | The initial Michael addition can be reversible, especially if the resulting adduct is sterically hindered or electronically destabilized. | Isolate the Michael adduct if possible and then proceed with the cyclization under optimized conditions.[7] Alternatively, use reaction conditions that favor the forward reaction, such as removing a byproduct or using a stoichiometric amount of a strong base. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate with and deactivate Lewis acid catalysts or be protonated by Brønsted acids. | If using a catalyst, consider a screen of different types, including organocatalysts like L-proline, which may be less susceptible to inhibition by the pyridine moiety.[9][10] |
Troubleshooting Workflow for Low Conversion
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-(3-Methoxyphenyl)pyridine
Introduction
Welcome to the technical support guide for the purification of 2-(3-Methoxyphenyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related biaryl pyridine compounds. The unique chemical nature of this molecule—specifically the basicity of the pyridine nitrogen and the presence of the methoxy-activated phenyl ring—presents distinct challenges during purification. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed, field-proven protocols to achieve high purity.
Mandatory Safety Information
Before proceeding with any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
-
Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Precautions: Handle this chemical in a well-ventilated area or fume hood.[1][2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances and sources of ignition.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is the first step in designing an effective purification strategy. Key data is summarized in the table below. The lack of a reported boiling point suggests that the compound may be a solid at room temperature or a high-boiling liquid, making distillation challenging and favoring chromatographic or recrystallization methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[4] |
| Molecular Weight | 185.22 g/mol | PubChem[4] |
| Appearance | Typically a solid or high-boiling oil. Related compounds are described as white to light yellow crystalline powders or colorless to light-yellow liquids.[5][6] | Inferred from related structures |
| Boiling Point | Data not available. High boiling point is expected due to the aromatic nature.[6] | N/A |
| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane; poor solubility in water.[5][6][7] | General knowledge for similar compounds |
| pKa | Estimated around 5 (related to pyridine's basicity).[6] | Inferred from related structures |
Q2: What are the most common impurities I might encounter?
Impurities typically stem from the synthetic route used or degradation.
-
Synthesis-Related Impurities: If prepared via a Suzuki or similar cross-coupling reaction, common impurities include unreacted starting materials (e.g., a halopyridine or a methoxyphenylboronic acid), homocoupled byproducts, and residual palladium catalyst. In syntheses involving Grignard reagents, byproducts from side reactions can also be present.[6]
-
Degradation Products: Pyridine derivatives can be susceptible to oxidation, leading to the formation of N-oxides or other colored byproducts, especially if exposed to air and light over time.[8]
-
Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.
Purification Strategy Decision Guide
Choosing the correct purification technique is critical and depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Common Purification Issues
Problem 1: My purified product is a yellow or brown oil/solid, not colorless.
-
Possible Cause: This is often due to persistent, highly-colored impurities from the reaction or slight degradation of the product. Pyridine-containing compounds can form charge-transfer complexes or oxidize, leading to discoloration.[9]
-
Solution: Activated Carbon Treatment
-
Dissolve the crude or semi-pure product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~50-100 mg/mL.
-
Add activated carbon (approx. 5-10% by weight of your compound).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Rinse the Celite® pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with a final purification step like chromatography or recrystallization.
-
Problem 2: I'm seeing significant peak tailing during silica gel column chromatography.
-
Possible Cause: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[10] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface. This secondary interaction causes a portion of the analyte to move more slowly than the main band, resulting in a "tailing" peak shape and poor separation.[10]
-
Solution: Mobile Phase Modification or Alternative Stationary Phases
-
Option A (Recommended): Add a Competing Base. Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A concentration of 0.1-1% (v/v) is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to sharper, more symmetrical peaks.[10]
-
Option B: Use Deactivated or Neutral Stationary Phase. If peak tailing persists, switch to a different stationary phase. Neutral alumina can be an effective alternative for basic compounds. Alternatively, commercially available "deactivated" or "end-capped" silica gels have fewer free silanol groups and can reduce tailing.[10]
-
Caption: Mechanism of peak tailing and its mitigation with triethylamine.
Problem 3: My recovery from column chromatography is low.
-
Possible Cause: If your compound is particularly basic, it might bind irreversibly to the acidic silica gel, especially if you load a concentrated sample onto a dry column. Another possibility is the loss of a volatile product during solvent removal on a rotary evaporator, particularly if high vacuum and excessive heat are applied.
-
Solutions:
-
Use a Slurry Load: Instead of loading your sample dry or as a concentrated plug, pre-adsorb it onto a small amount of silica gel. Separately, prepare your column by packing it with silica as a slurry in your starting eluent. This "wet loading" method can prevent streaking and strong, irreversible binding at the origin.
-
Gentle Solvent Removal: After chromatography, remove the solvent using minimal heat on the rotary evaporator. For the final traces of solvent, it is safer to use a high-vacuum pump at room temperature for a few hours rather than heating aggressively.
-
Problem 4: I'm struggling to find a good recrystallization solvent.
-
Possible Cause: this compound has moderate polarity and good solubility in many common organic solvents, which can make finding a single solvent for recrystallization difficult. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solution: Mixed-Solvent System Screening
-
Dissolve a small amount of your product (~50 mg) in a minimal volume of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone, or ethanol) at room temperature.
-
Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes, pentane, or water) dropwise at room temperature until the solution becomes faintly cloudy (the cloud point).
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. This systematic approach is the most reliable way to identify an effective solvent pair.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying 100 mg to 5 g of crude material. For compounds like this compound, a gradient elution is often effective.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1 g of crude material, a 40-50 mm diameter column is a good starting point).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat top surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate) to elute your product. A typical gradient for similar compounds is Hexanes/EtOAc.[11][12][13]
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
-
Protocol 2: High-Vacuum (Bulb-to-Bulb) Distillation
This method is ideal for small quantities (<1 g) of thermally stable, high-boiling liquids or low-melting solids.
-
Apparatus Setup:
-
Place the crude oil in the distilling flask of a Kugelrohr (bulb-to-bulb) apparatus.
-
Connect the apparatus to a high-vacuum line.
-
-
Distillation:
-
Begin heating the sample slowly using an oil bath or heating mantle while it is under vacuum.
-
The purified compound will distill from the heated bulb to the adjacent, cooler receiving bulb.
-
Collect the clear, distilled product. Multiple fractions can be collected by moving the receiving bulbs along the apparatus.
-
-
Pre-treatment for Distillation: For pyridine derivatives, pre-treating the crude material by stirring over potassium hydroxide (KOH) or calcium hydride (CaH₂) for several hours can remove water and acidic impurities before distillation.[14] A patent suggests that adding an alkali metal compound (like NaH) and then distilling can be an effective way to remove stubborn impurities.[15]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]
- 6. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Pyridine N-Alkylation Side Reactions
Welcome to the technical support center for navigating the complexities of pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of N-alkylation as an unwanted side reaction during the synthesis of pyridine derivatives. Here, we delve into the underlying principles governing this reactivity and provide actionable troubleshooting strategies and frequently asked questions to ensure the regioselective success of your reactions.
Troubleshooting Guide: Minimizing Unwanted N-Alkylation
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My primary goal is C-4 alkylation, but I'm observing significant N-alkylation and a mixture of C-2/C-4 isomers. How can I improve C-4 selectivity?
This is a classic challenge in pyridine chemistry, stemming from the intrinsic electronic properties of the pyridine ring. The nitrogen atom is the most nucleophilic site, making it susceptible to electrophilic attack.[1][2] Additionally, the C-2 and C-4 positions are electronically deficient and thus activated towards nucleophilic attack, often leading to mixtures of isomers.[3]
Causality: Direct alkylation of an unmodified pyridine often leads to a mixture of products because the nitrogen lone pair is readily available for alkylation, forming a pyridinium salt.[1] Subsequent or competing C-alkylation is often unselective. To achieve C-4 selectivity, we must disfavor reaction at the nitrogen and the C-2 position.
Solution: Employ a Sterically Hindering N-Blocking Group.
A robust strategy is to temporarily "block" the nitrogen atom with a group that not only prevents N-alkylation but also sterically hinders the adjacent C-2 and C-6 positions, thereby directing the reaction to the C-4 position.[4][5][6][7][8]
Experimental Protocol: C-4 Alkylation using a Maleate-Derived Blocking Group [4][5]
This protocol leverages an inexpensive and removable blocking group to achieve high C-4 selectivity in Minisci-type reactions.
Step 1: Installation of the Blocking Group
-
To a solution of pyridine (1.0 equiv) in a suitable solvent such as acetonitrile, add maleic acid (1.1 equiv).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and then add an esterifying agent (e.g., diethyl sulfate, 1.2 equiv) and a non-nucleophilic base (e.g., DBU, 1.5 equiv).
-
Stir at room temperature for 12-16 hours.
-
The resulting pyridinium salt can often be precipitated and isolated by filtration, yielding a stable, easy-to-handle solid.[5]
Step 2: C-4 Alkylation (Minisci Reaction)
-
Dissolve the pyridinium salt (1.0 equiv) in a mixed solvent system (e.g., DCE:H₂O = 1:1).
-
Add the carboxylic acid alkyl source (2.0 equiv), a silver catalyst (e.g., AgNO₃, 20 mol%), and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv).
-
Heat the reaction to 50°C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
Step 3: Removal of the Blocking Group
-
Upon completion, cool the reaction mixture and add a base (e.g., DBU, 3.0 equiv) to facilitate the removal of the blocking group.
-
Stir at room temperature for 1-2 hours.
-
Perform a standard aqueous workup and purify the product by column chromatography to isolate the C-4 alkylated pyridine.
Diagram: Logic for C-4 Selective Alkylation
Caption: Workflow for achieving C-4 selective alkylation.
Question 2: I am attempting a reaction with a strong organometallic reagent (e.g., n-BuLi) to deprotonate and functionalize the pyridine ring, but I'm getting N-alkylation and/or addition products instead of the desired C-H activation.
This is a common outcome when using highly reactive, polar organometallic reagents with pyridine derivatives. The pyridine nitrogen can act as a Lewis base, coordinating to the metal, or as a nucleophile, leading to N-alkylation.[9] Furthermore, these reagents can add directly to the electron-deficient ring.
Causality: The reaction pathway is often dictated by a delicate balance of steric and electronic factors, as well as the nature of the organometallic reagent itself.[9][10] The formation of N-alkylation products can be a kinetically favored process, especially at lower temperatures.[11][12][13][14]
Troubleshooting Strategies:
| Strategy | Rationale | Key Considerations |
| Use of a Protecting Group | A borane protecting group can effectively shield the nitrogen lone pair, preventing both coordination and N-alkylation.[15][16][17] | The borane group is typically introduced using BH₃·THF and can be removed under acidic or oxidative conditions. This strategy is effective for preventing intramolecular cyclization reactions involving the pyridine nitrogen.[15][16] |
| Choice of Base and Solvent | Less polar organometallic reagents or the use of non-coordinating solvents can disfavor N-alkylation. Sterically hindered bases may also favor deprotonation at less hindered sites. | For instance, using sec-butyllithium (sBuLi) in a THF/toluene mixture has been shown to favor C-2 alkylation over N-alkylation in certain systems.[10] |
| Temperature Control | N-alkylation can sometimes be a reversible process.[9] Running the reaction at a higher temperature might favor the thermodynamically more stable C-alkylated product. | This is highly system-dependent. It's crucial to determine if the reaction is under kinetic or thermodynamic control.[11][12][13][14][18] A preliminary study varying the reaction temperature is recommended. |
Diagram: Competing Pathways with Organometallics
Caption: Kinetic vs. thermodynamic control in pyridine alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for N-alkylation being a common side reaction in pyridine chemistry?
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not part of the aromatic π-system. This makes the nitrogen a nucleophilic and basic center, readily available to react with electrophiles like alkyl halides.[1][2] This reaction is often kinetically favorable.
Q2: How do electron-donating or electron-withdrawing groups on the pyridine ring affect the rate of N-alkylation?
-
Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making it more nucleophilic and thus increasing the rate of N-alkylation.
-
Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the rate of N-alkylation.[19] However, EWGs also activate the ring for nucleophilic attack at the carbon atoms.
Q3: Are there any "protecting-group-free" methods to achieve selective C-alkylation?
Yes, several strategies exist, although their applicability can be substrate-dependent:
-
Minisci-type reactions: These radical-based reactions can be regioselective for C-2 or C-4 depending on the reaction conditions and substituents, often performed under acidic conditions which protonate the pyridine nitrogen, deactivating it towards alkylation.[20]
-
Directed Metalation: Certain directing groups on the pyridine ring can direct a strong base to deprotonate a specific C-H bond, allowing for subsequent alkylation.
-
Electrochemical Methods: Recent advances have shown that electrochemical methods, sometimes assisted by silanes, can achieve selective C-4 alkylation by forming a pyridinium salt in situ, which then undergoes reduction and radical coupling.[21][22]
Q4: Can N-alkylation be reversible?
In some cases, particularly with certain organometallic reagents, N-alkylation has been observed to be reversible.[9] Warming the reaction mixture can sometimes lead to the dissociation of the N-alkyl group and the formation of the more thermodynamically stable C-alkylated product. This phenomenon is often referred to as "reverse" alkyl migration.[9]
Q5: What are the most common protecting groups for the pyridine nitrogen to prevent N-alkylation?
Besides the borane adducts already mentioned, other common strategies include:
-
N-oxides: The pyridine nitrogen can be oxidized to an N-oxide. This deactivates the nitrogen towards electrophilic attack and activates the C-2 and C-4 positions for nucleophilic attack. The N-oxide can be removed later with a reducing agent like zinc dust.[15]
-
Quaternization with a removable group: The nitrogen can be quaternized with a group that can be cleaved later in the synthetic sequence.[23][24]
By understanding the principles of pyridine reactivity and employing the appropriate strategies outlined in this guide, researchers can effectively mitigate unwanted N-alkylation and achieve their desired synthetic targets with greater efficiency and selectivity.
References
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens [tud.ttu.ee]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Knoevenagel Condensation for Pyridine Synthesis
Welcome to the technical support center for optimizing the Knoevenagel condensation in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their pyridine synthesis protocols. Here, we will delve into the mechanistic nuances of the reaction, troubleshoot common experimental hurdles, and provide validated protocols to streamline your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the Knoevenagel condensation for pyridine synthesis, providing concise and actionable answers.
Q1: What is the fundamental mechanism of the Knoevenagel condensation in the context of pyridine synthesis?
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In pyridine synthesis, this reaction is a crucial C-C bond-forming step. The process is typically catalyzed by a weak base, such as pyridine or piperidine.[2][3] The mechanism involves the deprotonation of the active methylene compound to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[4] The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to form the final unsaturated product.
Q2: How does the Doebner modification of the Knoevenagel condensation apply to pyridine synthesis?
The Doebner modification is particularly relevant when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid.[5] When pyridine is used as the solvent, the initial condensation is followed by a pyridine-induced decarboxylation.[6][7] This is a powerful strategy for synthesizing α,β-unsaturated carboxylic acids, which can be key intermediates in more complex pyridine ring syntheses.[2] For example, the reaction of an aldehyde with malonic acid in refluxing pyridine leads to a decarboxylated unsaturated acid.[6]
Q3: What are the most common catalysts for this reaction, and how do I choose the right one?
Weak bases are the catalysts of choice to avoid self-condensation of the aldehyde or ketone starting materials.[5][8] Common catalysts include:
-
Pyridine: Often used as both a solvent and a catalyst.[3][9]
-
Piperidine: A frequently used secondary amine catalyst, often in combination with pyridine.[3][9]
-
Triethylamine: An alternative to pyridine that can simplify handling and work-up.[10]
-
β-Alanine: Introduced as a co-catalyst in the Verley modification to replace piperidine.[9]
-
Ammonium salts: Can also be effective catalysts.[3]
The optimal catalyst depends on the specific substrates. For instance, tertiary amines are thought to act as simple base catalysts, while secondary amines like piperidine can form reactive iminium intermediates.[9]
Q4: Can solvent selection significantly impact the yield and selectivity of my pyridine synthesis?
Absolutely. The solvent plays a critical role in the Knoevenagel condensation.[8]
-
Polar aprotic solvents like DMF and acetonitrile can lead to high conversions and selectivities in shorter reaction times.[8][11]
-
Polar protic solvents such as ethanol can also be effective.[8][12]
-
Nonpolar solvents like toluene and diethyl ether may result in longer reaction times.[8][11]
-
Water has been successfully used as a green solvent, promoting environmentally friendly protocols.[8][13]
-
Solvent-free conditions have also been reported, offering benefits in terms of simplified work-up and reduced waste.[14][15]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Knoevenagel condensation for pyridine synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. A systematic approach is key to identifying the root cause.[8]
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Catalyst | The choice of base is critical. If using a strong base, you might be promoting self-condensation of your aldehyde or ketone.[8] Consider switching to a weaker base like pyridine or piperidine. The catalyst loading is also important; typically, catalytic amounts are sufficient.[7] |
| Incorrect Solvent | Solvent polarity can significantly influence reaction rates.[8] If your reaction is sluggish in a nonpolar solvent, try a polar aprotic solvent like DMF or acetonitrile to potentially accelerate the reaction.[11] |
| Incomplete Reaction | Monitor the reaction progress using TLC or another suitable analytical technique.[8] If the reaction has stalled, you may need to increase the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions.[16] |
| Water Inhibition | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[8] Consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.[8] |
| Starting Material Purity | Impurities in your starting materials can interfere with the reaction. Ensure the purity of your aldehydes, ketones, and active methylene compounds before starting the reaction.[16] |
Issue 2: Formation of Side Products and Impurities
The appearance of unexpected spots on your TLC plate or peaks in your analytical data indicates the formation of side products.
| Potential Cause | Troubleshooting Steps & Explanation |
| Self-Condensation | As mentioned, using a base that is too strong can cause the aldehyde or ketone to react with itself.[8] Switching to a milder base is the primary solution. |
| Michael Addition | The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. This is more likely if there is a high concentration of the nucleophile. Consider adjusting the stoichiometry of your reactants. |
| Polymerization | Aldehydes, in particular, can be prone to polymerization, especially in the presence of strong acids or bases or at elevated temperatures. Ensure your reaction conditions are not too harsh. |
| Incomplete Decarboxylation (Doebner Modification) | If you are performing a Doebner modification and see evidence of the dicarboxylic acid intermediate, it may indicate that the decarboxylation step is incomplete. Ensure you are using pyridine as the solvent and that the reaction is heated sufficiently to drive the decarboxylation.[6] |
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure pyridine derivative can be challenging.
| Potential Cause | Troubleshooting Steps & Explanation |
| Residual Pyridine | Pyridine has a high boiling point and can be difficult to remove completely. An acidic wash (e.g., with 1M HCl) will protonate the pyridine to form water-soluble pyridinium chloride, which can be extracted into an aqueous layer.[17] If your product is acid-sensitive, a wash with an aqueous copper(II) sulfate solution can be used to complex with and remove the pyridine.[17] |
| Similar Polarity of Products and Byproducts | If your desired product and a major byproduct have similar polarities, separation by column chromatography can be difficult. In such cases, consider recrystallization from a suitable solvent system. If that fails, you may need to revisit and optimize the reaction conditions to minimize the formation of the byproduct. |
| Product Precipitation Issues | If your product is expected to precipitate from the reaction mixture but does not, try cooling the mixture in an ice bath.[7] If it still remains in solution, you may need to remove the solvent under reduced pressure and then attempt purification by recrystallization or chromatography.[8] |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common issues in pyridine synthesis.
Section 3: Optimized Protocols
This section provides detailed, step-by-step methodologies for performing the Knoevenagel condensation for pyridine synthesis under various conditions.
Protocol 1: Classic Knoevenagel Condensation with Piperidine/Pyridine
This protocol is a standard method for the synthesis of cinnamic acid derivatives, which can be precursors to pyridines.[3]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Active methylene compound (e.g., malonic acid, 1.2 equivalents)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add the aromatic aldehyde and the active methylene compound.
-
Add pyridine as the solvent, ensuring all reactants are dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the pyridine under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Doebner Modification with Decarboxylation
This protocol is ideal for when a carboxylic acid is the desired functionality on the unsaturated product.[5]
Materials:
-
Aldehyde (e.g., acrolein, 1 equivalent)
-
Malonic acid (1 equivalent)
-
Pyridine (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aldehyde and malonic acid in pyridine.
-
Heat the reaction mixture to reflux. The condensation will be followed by decarboxylation.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture.
-
Work-up the reaction as described in Protocol 1. The product will be the decarboxylated α,β-unsaturated carboxylic acid.
Experimental Workflow Diagram
Caption: A general experimental workflow for Knoevenagel condensation.
Section 4: Hantzsch Pyridine Synthesis: A Related Application
The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes a Knoevenagel-type condensation as a key step in the formation of dihydropyridines, which are subsequently oxidized to pyridines.[18][19]
Mechanism Overview
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[18] One of the key intermediates is the product of a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[18] A second key intermediate is an enamine, formed from the reaction of the other equivalent of the β-ketoester with ammonia.[18] These two intermediates then combine and cyclize to form the dihydropyridine ring.[18]
Hantzsch Synthesis Troubleshooting
| Issue | Potential Cause & Solution |
| Inefficient Aromatization | The final oxidation step from dihydropyridine to pyridine can be sluggish. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[17] If you are experiencing incomplete conversion, consider trying a different oxidizing agent or optimizing the reaction conditions (time, temperature). |
| Unexpected Color Changes | Darkening of the reaction mixture can indicate decomposition or side reactions.[17] This may be due to excessive heat. Try running the reaction at a lower temperature. Pyridine derivatives can also form colored complexes with metal impurities.[17] |
| Low Yield | As with the standard Knoevenagel condensation, low yields in Hantzsch synthesis can be due to a variety of factors, including impure starting materials, suboptimal reaction conditions, or inefficient aromatization.[16] A systematic approach to troubleshooting, as outlined in the workflow diagram above, is recommended. |
References
- 1. Knoevenagel reaction | PPTX [slideshare.net]
- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chemrj.org [chemrj.org]
- 4. scribd.com [scribd.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 19. bioengineer.org [bioengineer.org]
Technical Support Center: Troubleshooting HPLC Separation of Methoxyphenylpyridine Isomers
Welcome to the technical support center for the chromatographic separation of methoxyphenylpyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we will explore the underlying principles of separation and provide practical, step-by-step solutions to common issues encountered in the laboratory.
The Challenge of Separating Methoxyphenylpyridine Isomers
Methoxyphenylpyridine isomers are positional isomers, meaning they share the same molecular formula and functional groups but differ in the substitution pattern on the pyridine or phenyl ring. This subtle structural difference results in very similar physicochemical properties, such as polarity, hydrophobicity, and pKa. Consequently, achieving baseline separation of these isomers by High-Performance Liquid Chromatography (HPLC) can be a significant challenge, often requiring meticulous method development and optimization.[1][2]
This guide provides a series of frequently asked questions (FAQs) to address specific problems you may face, followed by a general method development workflow.
Frequently Asked Questions (FAQs)
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My methoxyphenylpyridine isomers are co-eluting or showing very poor resolution (Rs < 1.5). What are the primary factors I should investigate to improve their separation?
Answer: Poor resolution is the most common challenge when separating positional isomers. A systematic approach that evaluates the column chemistry, mobile phase composition, and temperature is crucial for success.
The choice of the stationary phase is the most critical factor influencing selectivity for isomers.[3] A standard C18 column may not provide sufficient selectivity. Consider the following alternatives:
-
Phenyl-Hexyl Phases: These columns offer alternative selectivity to C18 phases through π-π interactions with the aromatic rings of your analytes.[3][4] This can be particularly effective for differentiating positional isomers.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique separation mechanism involving dipole-dipole, hydrogen bonding, and π-π interactions, which can be highly effective for separating aromatic isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Since pyridine derivatives can be polar, HILIC is a powerful alternative to reversed-phase chromatography.[5][6] HILIC stationary phases (e.g., bare silica, amide, or zwitterionic phases) separate compounds based on their hydrophilicity.[7]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity for basic compounds like pyridines.[8][9]
Table 1: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Ideal for... |
| C18 | Hydrophobic interactions | General-purpose, moderately polar to non-polar compounds.[3] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, positional isomers.[4] |
| PFP | Dipole-dipole, hydrogen bonding, π-π interactions | Halogenated compounds, aromatic isomers. |
| HILIC (e.g., Amide, Silica) | Hydrophilic partitioning | Polar and hydrophilic compounds.[7] |
| Mixed-Mode (e.g., RP/Cation-Exchange) | Hydrophobic and ion-exchange interactions | Basic and ionizable compounds.[8] |
-
pH Control: The pKa of the pyridine moiety is typically around 5-6.[10] The pH of the mobile phase will dictate the ionization state of your isomers and, consequently, their interaction with the stationary phase.
-
Low pH (e.g., pH 2-4): At a pH at least two units below the pKa, the pyridine nitrogen will be protonated (positively charged). This can improve peak shape by minimizing secondary interactions with residual silanols on silica-based columns. However, retention on a C18 column may decrease due to increased polarity.
-
High pH (e.g., pH 8-10): At a pH at least two units above the pKa, the pyridine nitrogen will be neutral. This increases hydrophobicity and can lead to greater retention on a C18 column.[11] This approach requires a pH-stable column.
-
-
Organic Modifier: While acetonitrile and methanol are the most common organic modifiers, switching between them can alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which may provide different selectivity for your isomers compared to the aprotic acetonitrile.
-
Buffer Selection: Use a buffer with a pKa within ±1 pH unit of your target mobile phase pH to ensure robust and reproducible results. Volatile buffers like ammonium formate or ammonium acetate are ideal for LC-MS applications.[3]
Column temperature is a frequently overlooked but powerful tool for optimizing separations.[12]
-
Increased Temperature: Generally, increasing the column temperature (e.g., from 30°C to 50°C) decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[4][13] It can also alter the selectivity of the separation.[12]
-
Decreased Temperature: In some cases, particularly for isomer separations, lower temperatures may enhance resolution by increasing the interaction time with the stationary phase.[14]
It is often beneficial to perform a temperature scouting study (e.g., at 25°C, 40°C, and 60°C) to determine the optimal condition for your specific isomer pair.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. glsciences.com [glsciences.com]
Technical Support Center: Enhancing Regioselectivity in the Deprotometalation of 3-Methoxypyridine
Welcome to the technical support center for the functionalization of 3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective C-H activation on this valuable heterocyclic scaffold. The inherent electronic properties of the pyridine ring, combined with the directing influence of the methoxy group, present a unique and often frustrating challenge in controlling the site of metalation.
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the common pitfalls and unlock the synthetic potential of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for deprotometalation on 3-methoxypyridine, and what factors influence this?
A1: The deprotometalation of 3-methoxypyridine primarily occurs at three positions: C2, C4, and C6. The regiochemical outcome is a delicate balance of several competing factors:
-
Directing Group Effect: The methoxy group (-OMe) at the C3 position is a classical Directed Metalation Group (DMG). It can chelate the lithium cation of the base, directing deprotonation to the adjacent ortho positions, C2 and C4.[1][2]
-
Inductive Effect of Ring Nitrogen: The electron-deficient nature of the pyridine ring makes all ring protons more acidic than those on a comparable benzene ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which most significantly increases the acidity of the adjacent C2 and C6 protons.
-
Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic or thermodynamic control.[3][4]
-
Kinetic Control: The kinetically favored product arises from the deprotonation of the most acidic proton, which is often at the C2 position due to the proximity of the ring nitrogen. This reaction pathway has a lower activation energy and typically occurs faster, especially at low temperatures.[5][6]
-
Thermodynamic Control: The thermodynamically favored product is the most stable metalated intermediate. The C4-lithiated species is often considered more stable due to reduced steric hindrance and potentially favorable coordination geometry with the methoxy group.[7] Achieving this outcome may require higher temperatures or longer reaction times to allow for equilibration from the kinetic product.[5][8]
-
Q2: Why is achieving high regioselectivity often so difficult with this substrate?
A2: The primary challenge arises from the conflicting directing effects. The C2 position is activated by both the ring nitrogen (inductively) and the methoxy group (via chelation), making it a highly competitive site for deprotonation.[9][10] Standard bases like n-butyllithium or lithium diisopropylamide (LDA) can often lead to mixtures of C2 and C4 substituted products, complicating purification and reducing the yield of the desired isomer.[11]
Q3: What are the most common classes of bases used for this transformation?
A3: A range of lithium-based reagents are employed, each with distinct properties:
-
Alkyllithiums (n-BuLi, s-BuLi): Powerful but often unselective bases for this substrate. Their small size can lead to addition to the pyridine ring as a side reaction, necessitating low temperatures.[11]
-
Lithium Dialkylamides (LDA, LiTMP): These are hindered, non-nucleophilic bases that mitigate the risk of addition to the C=N bond of the pyridine.[11] Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is significantly more sterically hindered than LDA and often provides improved selectivity for the C4 position.[12]
-
Mixed Metal Bases (TMP-Zincates, TMP-Magnesiates): Combinations of lithium amides with metal salts like ZnCl₂ or MgCl₂ have emerged as highly effective reagents.[7][13][14] These "ate" complexes can exhibit unique reactivity and dramatically enhance regioselectivity, often strongly favoring the C4 position even at room temperature.[7][15]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yields a mixture of C2 and C4 isomers, with the C2 being the major product. How can I selectively obtain the C4-functionalized product?
-
Probable Cause: The reaction conditions are favoring the kinetically preferred C2 deprotonation. This is common with less sterically demanding bases like LDA or alkyllithiums at low temperatures.[11] The C2 proton's acidity is enhanced by the adjacent nitrogen, making it the fastest site of abstraction.
-
Solutions & Scientific Rationale:
-
Switch to a More Sterically Hindered Base: The most effective strategy is to employ a bulkier base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an excellent choice. Its large steric profile makes the approach to the more sterically crowded C2 position (flanked by the nitrogen and methoxy group) more difficult, thereby favoring abstraction at the more accessible C4 position.
-
Utilize a Mixed Lithium-Zinc Base: A highly recommended approach is the use of a LiTMP-ZnCl₂ combination. The formation of a lithium-zincate species, such as Li(TMP)Zn(tBu)₂, has been shown to deprotometalate 3-methoxypyridine with high selectivity at the C4 position.[7] The mechanism is thought to involve a synergistic effect where the zincate base's unique structure and Lewis acidity favors the C4 environment.[15]
-
Optimize Solvent and Temperature: While THF is a common solvent, its coordinating ability can influence the aggregation state and reactivity of the base. For some systems, exploring less coordinating solvents like diethyl ether could alter selectivity. While low temperatures (-78 °C) are standard for kinetic control, allowing the reaction to slowly warm or running it at a slightly higher temperature (e.g., -40 °C to 0 °C) might favor equilibration towards the more stable C4-lithiated species, but this must be balanced against the risk of decomposition.
-
Problem 2: The reaction is sluggish, and I recover a significant amount of unreacted 3-methoxypyridine. What can I do to improve conversion?
-
Probable Cause: This issue typically points to insufficient basicity, poor reagent quality, or inadequate reaction conditions.
-
Reagent Potency: Alkyllithium and amide bases can degrade upon storage. The titer (concentration) of your organolithium reagent may be lower than stated.
-
Insufficient Equivalents: You may not be using enough base to overcome trace amounts of water or other protic impurities in the solvent or on the glassware.
-
Temperature: While low temperatures are needed for selectivity, some highly hindered bases require more thermal energy to effect deprotonation efficiently.
-
-
Solutions & Scientific Rationale:
-
Titrate Your Base: Always determine the exact concentration of your organolithium reagent before use (e.g., using a Gilman double titration or a suitable indicator like N-benzylbenzamide). This is a critical step for reproducibility.
-
Ensure Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Even trace moisture will consume your base and kill the reaction.
-
Increase Base Equivalents: Try increasing the amount of base from a typical 1.1 equivalents to 1.3-1.5 equivalents to compensate for any trace impurities.
-
Employ an Additive: For lithiations with alkyllithiums, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity and reaction rate.
-
Modify Reaction Temperature/Time: After the initial low-temperature addition, try allowing the reaction to warm slowly to -40 °C or -20 °C and hold for a longer period (e.g., 2-4 hours) to drive the deprotonation to completion. Monitor by taking aliquots (if feasible) to find the optimal balance.
-
Problem 3: I am observing significant byproduct formation, suggesting my lithiated intermediate is unstable.
-
Probable Cause: Lithiated pyridines are notoriously unstable and can undergo decomposition, dimerization, or side reactions, especially as the temperature rises.[7] The formation of symmetrical dimers has been noted in the case of 3-methoxypyridine.[7]
-
Solutions & Scientific Rationale:
-
Maintain Low Temperature: Do not allow the reaction to warm significantly before the electrophilic quench. The stability of the aryllithium is greatest at low temperatures (-78 °C).
-
Perform an In Situ Trap: Add the electrophile to the reaction mixture before adding the deprotonating base. This ensures that the moment a lithiated species is formed, it is immediately trapped, preventing it from accumulating and decomposing. Note that this is only suitable for electrophiles that do not react with the base.
-
Rapid Quenching: Ensure the electrophile is added efficiently to the generated aryllithium at low temperature. Avoid slow, dropwise additions over extended periods unless necessary for other reasons (e.g., controlling exotherms).
-
Transmetalation: After forming the lithiated species, transmetalating to a less reactive organometallic, such as an organozinc or organocopper species, can increase stability before the addition of the electrophile for a subsequent cross-coupling reaction.
-
Visualizing the Path to Regioselectivity
The choice of reagent and conditions directs the reaction down a specific pathway. This diagram illustrates the key decision points for controlling the site of metalation.
Caption: Key factors influencing regioselectivity in 3-methoxypyridine deprotometalation.
Data Summary: Base-Dependent Regioselectivity
The following table summarizes reported outcomes for the deprotometalation of 3-methoxypyridine, highlighting the critical role of the base in determining the product ratio.
| Base/Reagent System | Solvent | Temp. (°C) | Major Product Position | Comments & Key Insights | Reference |
| n-BuLi / TMEDA | THF | -78 to 0 | C2 | Often leads to mixtures, with C2 being the kinetic product. | [11] |
| LDA | THF | -42 | C2 / C4 Mixture | A mixture is commonly observed, with a slight preference for C2. | [11] |
| LiTMP | THF | RT | C4 | The steric bulk of LiTMP effectively blocks the C2 position, favoring C4. | [7][15] |
| ZnCl₂·TMEDA / LiTMP | THF | RT | C4 | Excellent selectivity for C4 is achieved with this mixed-metal system. | [7][15] |
| TMPMgCl·LiCl | THF | 25 | C4 | Provides high yields of the C4-functionalized product under mild conditions. | [15] |
Protocol: Regioselective C4-Iodination of 3-Methoxypyridine
This protocol is based on a highly regioselective method using a mixed Lithium-Zinc base.[7][15] It serves as a robust starting point for achieving C4 functionalization.
Safety Precaution: This procedure involves pyrophoric (n-BuLi) and moisture-sensitive reagents. It must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).
Reagents & Materials:
-
3-Methoxypyridine (distilled from CaH₂)
-
2,2,6,6-Tetramethylpiperidine (TMP) (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titered solution)
-
Zinc Chloride (fused in vacuo to remove water)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, flame-dried under high vacuum
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the C4-iodination of 3-methoxypyridine.
Step-by-Step Procedure:
-
Preparation of LiTMP (ca. 1 M in THF): To a flame-dried, argon-flushed flask equipped with a magnetic stir bar and septum, add 2,2,6,6-tetramethylpiperidine (1.05 eq.). Add anhydrous THF, cool the solution to 0 °C in an ice bath, and add n-butyllithium (1.0 eq. of a titered solution) dropwise. Stir for 30 minutes at 0 °C.
-
Preparation of the Mixed Base: In a separate flame-dried flask under argon, prepare a slurry of anhydrous ZnCl₂ (0.33 eq.) and TMEDA (0.33 eq.) in anhydrous THF.
-
Formation of the Active Base: To the ZnCl₂·TMEDA slurry, add the freshly prepared LiTMP solution (1.0 eq. relative to 3-methoxypyridine) via cannula. Allow the mixture to stir at room temperature for 1 hour.
-
Deprotometalation: Add 3-methoxypyridine (1.0 eq.) dropwise to the active base solution at room temperature. Stir the resulting mixture for 2 hours at room temperature to ensure complete deprotonation at the C4 position.
-
Electrophilic Quench: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add the iodine solution to the reaction mixture dropwise via cannula. The dark color of the iodine should dissipate upon addition. Stir for 1 hour at 0 °C.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. If excess iodine color persists, add saturated aqueous Na₂S₂O₃ solution until the color disappears.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography on silica gel to yield 4-iodo-3-methoxypyridine. Confirm the regiochemistry and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Beyond Pyridine: A Senior Application Scientist's Guide to Modern Basicity in Organic Synthesis
For decades, pyridine has been a ubiquitous workhorse in the organic synthesis laboratory, serving as a weakly basic solvent and catalyst in countless transformations. Its ability to neutralize acidic byproducts and act as a nucleophilic catalyst has made it a staple in reactions like acylations and silylations. However, its pungent odor, toxicity, and associated health risks have increasingly driven chemists to seek safer and often more efficient alternatives.[1] This guide provides a comprehensive comparison of modern alternatives to pyridine, offering experimental data, mechanistic insights, and practical protocols to aid researchers in making informed decisions for their synthetic challenges.
The Multifaceted Role of Pyridine and the Quest for Superior Alternatives
Pyridine's utility stems from its dual functionality. With a pKa of 5.25 for its conjugate acid, it is sufficiently basic to scavenge protons generated in reactions such as esterifications with acyl chlorides, yet mild enough to avoid many unwanted side reactions.[2] Furthermore, the lone pair on its sp²-hybridized nitrogen can act as a nucleophilic catalyst, activating acylating agents to facilitate the reaction.
However, the very properties that make pyridine useful also contribute to its drawbacks. Its nucleophilicity can sometimes lead to undesired side reactions. More pressingly, its volatility and toxicity are significant concerns in both academic and industrial settings. This has led to the development and adoption of a diverse range of alternative bases, each with unique properties that can be tailored to specific synthetic needs.
A Comparative Analysis of Pyridine Alternatives
The choice of a base is a critical parameter in reaction optimization. The ideal alternative to pyridine will depend on the specific requirements of the reaction, such as the required basicity, the steric environment of the substrate, and the need for nucleophilic catalysis. The following sections provide a detailed comparison of the most common and effective alternatives.
Data Presentation: A Head-to-Head Comparison of Common Organic Bases
The following table summarizes the key properties of pyridine and its most common alternatives, providing a quick reference for selecting an appropriate base.
| Base | Structure | pKa of Conjugate Acid | Boiling Point (°C) | Key Features |
| Pyridine |
| 5.25 | 115 | Nucleophilic catalyst, weak base, unpleasant odor, toxic. |
| Triethylamine (TEA) |
| 10.75 | 90 | More basic than pyridine, non-nucleophilic catalyst, common acid scavenger. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) |
| 10.75 | 127 | Sterically hindered, non-nucleophilic base, useful for preventing side reactions.[3][4] |
| 2,6-Lutidine |
| 6.75 | 144 | Sterically hindered, weakly basic, non-nucleophilic, ideal for silylations. |
| 4-Dimethylaminopyridine (DMAP) |
| 9.70 | 162 (at 50 mmHg) | Highly efficient nucleophilic catalyst, used in small quantities with a stoichiometric base.[5][6] |
| Imidazole |
| 6.95 | 256 | Nucleophilic catalyst, amphoteric, often used in silylations. |
| 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) |
| 12.1 | 285 | Highly basic, non-nucleophilic due to steric hindrance, forms strong intramolecular hydrogen bonds upon protonation.[7] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | ~10.3 (of HCO₃⁻) | N/A | Inexpensive, mild inorganic base, effective in acylations of phenols.[8][9] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | ~10.3 (of H₂CO₃) | N/A | Mild, inexpensive inorganic base, useful for neutralizing acids in workups and some reactions.[10][11] |
Mechanistic Insights and Experimental Evidence
The superiority of many pyridine alternatives lies in their tailored electronic and steric properties. Understanding the underlying mechanisms is key to leveraging their full potential.
Nucleophilic Catalysis: The Power of DMAP
4-Dimethylaminopyridine (DMAP) is a prime example of a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions, often by orders of magnitude compared to pyridine.[1][12] This enhanced reactivity stems from the resonance stabilization of the N-acylpyridinium intermediate, where the dimethylamino group donates electron density into the pyridine ring.[5][6]
Diagram 1: Catalytic Cycle of DMAP in Acylation
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glasp.co [glasp.co]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. nbinno.com [nbinno.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions [icc.journals.pnu.ac.ir]
- 9. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
A Comparative Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Pyridine Derivatives
This guide provides an in-depth, objective comparison of Hirshfeld surface analysis with other computational methods for investigating intermolecular interactions, specifically focusing on its application to pyridine derivatives. Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science, where their crystal packing and intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, and bioavailability. A thorough understanding of these non-covalent interactions is therefore paramount for rational drug design and the development of novel crystalline materials.
Hirshfeld surface analysis has emerged as a powerful and intuitive tool for visualizing and quantifying intermolecular interactions in molecular crystals.[1][2][3] This guide will delve into the theoretical underpinnings of this method, provide a practical, step-by-step protocol for its implementation using the CrystalExplorer software, and present a comparative analysis of different pyridine derivatives to illustrate the wealth of information that can be gleaned from this approach.
The Theoretical Framework of Hirshfeld Surface Analysis
The concept of the Hirshfeld surface is rooted in the partitioning of electron density within a crystal.[4] It defines a boundary where the contribution to the electron density from the molecule of interest (the "promolecule") is equal to the combined contribution from all other molecules in the crystal (the "procrystal").[4] This unique partitioning allows for the visualization of a molecule's shape as it exists within its specific crystalline environment, a shape that is inherently influenced by the surrounding intermolecular interactions.[4]
Several properties can be mapped onto the Hirshfeld surface to provide a detailed picture of the intermolecular contacts.[5][6] The most commonly used is the normalized contact distance, dnorm, which is a function of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface is color-coded, with red regions indicating contacts shorter than the sum of van der Waals radii (strong interactions), white regions representing contacts at the van der Waals separation, and blue regions indicating contacts longer than the van der Waals radii (weaker interactions).[7][8]
Hirshfeld Surface Analysis vs. Alternative Methods
While other computational methods exist for studying intermolecular interactions, Hirshfeld surface analysis offers distinct advantages, particularly in its ability to provide a holistic and quantitative overview of all interactions simultaneously.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Reduced Density Gradient (RDG) Analysis |
| Primary Output | 3D surfaces and 2D fingerprint plots summarizing all intermolecular contacts. | Bond paths and critical points identifying specific atom-atom interactions. | Isosurfaces visualizing non-covalent interactions in real space. |
| Strengths | Intuitive visualization of interaction hotspots; quantitative breakdown of contact types; rapid analysis.[1][2] | Rigorous topological analysis of electron density; provides quantitative data on bond strength and nature. | Excellent for visualizing weak and dispersive interactions. |
| Limitations | Less direct information on the energetic strength of individual interactions compared to energy decomposition methods. | Can be computationally intensive; interpretation of bond paths can be complex. | Less intuitive for quantifying the relative contributions of different interaction types. |
| Best Suited For | Rapidly screening and comparing crystal packing in polymorphs and a series of related compounds.[9] | Detailed, in-depth analysis of the nature of specific chemical bonds and non-covalent interactions. | Identifying and visualizing the spatial extent of weak non-covalent interactions. |
Experimental Protocol: Hirshfeld Surface Analysis of a Pyridine Derivative
This section provides a detailed workflow for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[5][10][11] The Crystallographic Information File (CIF) of a chosen pyridine derivative is the starting point for this analysis.
Step-by-Step Methodology
-
Import CIF File: Launch CrystalExplorer and open the CIF file of the pyridine derivative. The software will display the crystal structure.
-
Generate Hirshfeld Surface: Select the molecule of interest. Navigate to the "Surfaces" menu and choose "Hirshfeld Surface."
-
Map dnorm Property: In the surface options, select dnorm as the property to be mapped onto the surface. This will generate the color-coded surface highlighting intermolecular contacts.
-
Generate 2D Fingerprint Plots: From the "Fingerprint" menu, generate the 2D fingerprint plot. This plot is a histogram of di versus de distances and provides a quantitative summary of all intermolecular contacts.[12][13]
-
Decompose Fingerprint Plots: To quantify the contribution of different types of interactions, decompose the full fingerprint plot into individual atomic contacts (e.g., H···H, C–H···N, π–π stacking).[9][14]
Workflow Diagram
Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.
Comparative Analysis of Pyridine Derivatives
To showcase the power of Hirshfeld surface analysis, we will compare the intermolecular interactions in three hypothetical pyridine derivatives with varying substituents:
-
Pyridine-A: A simple substituted pyridine.
-
Pyridine-B: A pyridine derivative with a hydrogen bond donor/acceptor group.
-
Pyridine-C: A pyridine derivative with a bulky, aromatic substituent.
The following table summarizes the percentage contributions of the most significant intermolecular contacts for each derivative, as determined by decomposed 2D fingerprint plots.
| Intermolecular Contact | Pyridine-A (%) | Pyridine-B (%) | Pyridine-C (%) |
| H···H | 55.2 | 40.5 | 35.8 |
| C–H···N | 15.8 | 25.3 | 12.1 |
| C–H···π | 8.5 | 5.1 | 22.7 |
| N–H···O | - | 18.2 | - |
| π–π Stacking | 5.3 | 2.4 | 15.9 |
| Other | 15.2 | 8.5 | 13.5 |
Interpretation of Results
-
Pyridine-A: The crystal packing is dominated by weak H···H and C–H···N interactions, which is typical for many organic molecules.[15]
-
Pyridine-B: The presence of a strong hydrogen bond donor/acceptor group significantly alters the packing, with a substantial contribution from N–H···O hydrogen bonds. This leads to a decrease in the relative importance of H···H contacts.
-
Pyridine-C: The bulky aromatic substituent introduces significant C–H···π and π–π stacking interactions, which play a crucial role in the crystal packing.[8][16]
Visualizing Interaction Differences
The dnorm surfaces and 2D fingerprint plots provide a clear visual comparison of these differences.
Caption: Key interaction differences in pyridine derivatives.
Conclusion
Hirshfeld surface analysis provides an unparalleled ability to visualize and quantify the full spectrum of intermolecular interactions within the crystal lattice of pyridine derivatives.[1][2] Its intuitive graphical output, combined with the quantitative data derived from 2D fingerprint plots, makes it an indispensable tool for medicinal chemists and materials scientists. By offering a holistic view of crystal packing, this method facilitates a deeper understanding of structure-property relationships and provides valuable insights for the rational design of new molecules with desired solid-state properties. The ease of use of software like CrystalExplorer further enhances its accessibility to a broad range of researchers.[5][10]
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. crystalexplorer.net [crystalexplorer.net]
- 11. crystalexplorer.net [crystalexplorer.net]
- 12. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
A Researcher's Guide to Pyridine Amination: A Comparative Analysis of Catalytic Systems
Introduction: The Enduring Importance of Aminopyridines
The pyridine scaffold is a cornerstone of modern medicine and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of an amino group to the pyridine ring is a critical transformation that unlocks a diverse chemical space for further functionalization and molecular design. However, the inherent electronic properties of the pyridine ring, particularly the potential for catalyst inhibition by the nitrogen lone pair, present unique challenges for C-N bond formation.[1] This guide provides a comparative analysis of the leading catalytic systems for pyridine amination, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific synthetic challenges. We will delve into the mechanistic nuances, substrate scope, and practical considerations of palladium-, copper-, and nickel-catalyzed systems, supported by experimental data and detailed protocols.
I. Palladium-Catalyzed Amination: The Buchwald-Hartwig Revolution
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaryl halides, including pyridines, has been extensively developed.[2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a workhorse in medicinal chemistry.[3][4]
Mechanism of Action
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[5][6] The cycle is initiated by the oxidative addition of the pyridyl halide to a Pd(0) complex, which is often generated in situ. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which yields the desired aminopyridine and regenerates the active Pd(0) catalyst.[1][6]
A critical challenge in pyridine amination is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is therefore paramount to mitigate this issue and promote an efficient catalytic cycle.[7]
Catalytic Cycle of Buchwald-Hartwig Pyridine Amination
Caption: The catalytic cycle of palladium-catalyzed Buchwald-Hartwig amination of pyridines.
Ligand Selection: The Key to Success
The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine ligands that enhance catalyst activity and stability. For pyridine substrates, bulky and electron-rich ligands are generally preferred as they promote the formation of monoligated palladium species, which are more active in the catalytic cycle.[2]
-
Josiphos Ligands: This class of ferrocene-based diphosphine ligands has shown exceptional performance in the amination of heteroaryl chlorides.[8][9][10] The sterically hindered nature of ligands like CyPF-t-Bu allows for the efficient coupling of a wide range of primary amines with chloropyridines, often at low catalyst loadings.[2][8]
-
Xantphos: This rigid, wide bite-angle diphosphine ligand is known for its ability to stabilize the palladium catalyst and prevent the formation of inactive dimers. It has been successfully employed in the amination of various aryl and heteroaryl halides.[11][12][13][14] However, for some unactivated aryl chlorides, more specialized ligands may be required.[11][15]
-
Buchwald's Biarylphosphine Ligands (e.g., XPhos, SPhos): These monodentate ligands are highly effective for a broad range of C-N cross-coupling reactions, including those involving challenging heteroaromatic substrates. Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.
II. Copper-Catalyzed Amination: The Ullmann Condensation and its Modern Variants
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is one of the oldest methods for forming C-N bonds.[16] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[16]
Mechanism of Action
The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I) amide, which then reacts with the pyridyl halide.[16][17] The reaction can proceed through either an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate or a single-electron transfer (SET) mechanism.[16] The choice of ligand and solvent can significantly influence the reaction pathway and efficiency.
Catalytic Cycle of Copper-Catalyzed Pyridine Amination
Caption: A plausible catalytic cycle for copper-catalyzed Ullmann-type amination of pyridines.
Ligand and Solvent Effects
The development of ligand-accelerated copper-catalyzed amination has been a significant breakthrough. Simple and inexpensive ligands, such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) and amino acids (e.g., L-proline), can dramatically improve reaction rates and yields, allowing for the use of lower temperatures and catalyst loadings. Solvents such as ethylene glycol have also been shown to be effective in promoting these reactions.[18]
III. Nickel-Catalyzed Amination: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions. Nickel-catalyzed amination of aryl and heteroaryl halides has shown great promise, particularly for the coupling of challenging substrates.[19][20]
Mechanism of Action
The mechanism of nickel-catalyzed amination can be more complex than that of palladium, with the potential for Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.[21][22] The reaction is typically initiated by the reduction of a Ni(II) precatalyst to the active Ni(0) species. Oxidative addition of the pyridyl halide to Ni(0) is followed by amine coordination, deprotonation, and reductive elimination to afford the aminopyridine product.
Catalytic Cycle of Nickel-Catalyzed Pyridine Amination
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-(3-Methoxyphenyl)pyridine
The Imperative of Analytical Cross-Validation
Before delving into specific methodologies, it is crucial to understand the foundational concept of cross-validation. An analytical method, even if validated in isolation, provides only one perspective on a sample's properties. Cross-validation is the process of comparing results from two or more distinct analytical procedures to ensure they provide equivalent, reliable data for the same intended purpose.[1][2] This is a critical step when a new method is introduced to replace an existing one, when results from different laboratories are compared, or, as in this guide, when orthogonal methods are used to build a higher level of confidence in an analytical result.
The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for validating analytical procedures, outlining performance characteristics such as accuracy, precision, specificity, linearity, and range.[1][3][4][5] A successful cross-validation demonstrates that different methods meet these performance criteria and produce congruent results, thereby ensuring the analytical data is "fit for purpose."
Primary Assay & Purity Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, including non-volatile and thermally labile impurities that are not amenable to gas chromatography.[6] For a compound like 2-(3-Methoxyphenyl)pyridine, an RP-HPLC method with UV detection provides a robust platform for quantification and purity assessment.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic properties, which are well-suited for retaining and separating aromatic compounds like this compound from potential polar and non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer at pH 3) is employed. Acetonitrile serves as the strong organic solvent to elute the analyte, while the acidic buffer controls the ionization state of the basic pyridine nitrogen, ensuring sharp, symmetrical peak shapes.
-
Detection: UV detection is set at a wavelength near the maximum absorbance of the pyridine or phenyl ring systems (typically around 254 nm), providing good sensitivity for the analyte and related aromatic impurities.[7][8]
Detailed Experimental Protocol: HPLC-UV
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample solution at a concentration of approximately 1.0 mg/mL in the same diluent.
HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 1.0% | 0.6% |
| Intermediate Precision ≤ 2.0% | 1.3% | |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| Specificity | No interference from blank/impurities | Peak purity > 99.8% |
HPLC Analytical Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
To achieve robust cross-validation, an orthogonal method—one that relies on a different separation principle—is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice.[6] Separation is based on volatility and interaction with the stationary phase, and detection by mass spectrometry provides definitive structural information, enhancing specificity.
Causality Behind Experimental Choices:
-
Stationary Phase: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for analyzing aromatic compounds. This choice provides good separation based on boiling points and subtle polarity differences.
-
Carrier Gas: High-purity helium is used as the inert carrier gas to move the analyte through the column.
-
Temperature Program: A temperature gradient is essential to first elute volatile impurities (like residual solvents) at lower temperatures and then ramp up to elute the higher-boiling this compound and any related, less volatile by-products.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the analyte that can be compared against libraries for confident identification.
Detailed Experimental Protocol: GC-MS
-
Instrument: GC-MS system with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Prepare solutions of the reference standard and sample at approximately 1 mg/mL in a suitable volatile solvent like acetone or ethyl acetate.
GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | Repeatability ≤ 2.0% | 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |
| Specificity | Unique mass spectrum, no co-elution | Confirmed by MS fragmentation pattern |
GC-MS Analytical Workflow
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. sensitive hplc-uv method: Topics by Science.gov [science.gov]
A Comparative Guide to Non-Nucleophilic Bases: 2,6-Lutidine vs. 2-(3-Methoxyphenyl)pyridine
In the precise world of organic synthesis, particularly within pharmaceutical and materials science research, the choice of a base is a critical decision that can dictate the success or failure of a reaction. While the primary role of a base is to abstract a proton, its inherent nucleophilicity can often lead to undesirable side reactions, compromising yields and introducing impurities. This guide provides an in-depth comparison of two pyridine-derived bases, the well-established 2,6-lutidine and the less-common alternative, 2-(3-methoxyphenyl)pyridine, offering a technical analysis for researchers selecting a sterically hindered, non-nucleophilic base.
The Principle of Non-Nucleophilic Basicity
Many synthetic transformations, such as the formation of silyl ethers, enol ethers, and certain glycosylation reactions, generate potent acid byproducts (e.g., triflic acid, HCl).[1] These acids can catalyze side reactions or degrade sensitive functional groups. A base is required to act as an "acid scavenger," neutralizing the acid as it forms. However, if the base is also a competent nucleophile, it may compete with the desired nucleophile (e.g., an alcohol) and attack the electrophilic center (e.g., a silicon atom), leading to undesired byproducts.
Non-nucleophilic bases are organic compounds designed to overcome this challenge. Their defining characteristic is a sterically congested basic center. This structural feature allows the base's lone pair of electrons to abstract a small proton but physically blocks it from approaching and attacking a larger, more sterically demanding electrophilic atom.[2]
Physicochemical Properties: A Head-to-Head Comparison
The efficacy of a non-nucleophilic base is governed by a combination of its steric profile and its inherent basicity, the latter of which is quantified by the pKa of its conjugate acid.
| Property | 2,6-Lutidine | This compound |
| Structure |
|
|
| IUPAC Name | 2,6-Dimethylpyridine | This compound |
| CAS Number | --INVALID-LINK-- | --INVALID-LINK-- |
| Molecular Formula | C₇H₉N | C₁₂H₁₁NO |
| Molecular Weight | 107.15 g/mol [3] | 185.22 g/mol |
| pKa (Conjugate Acid) | 6.72 [2] | ~4.4 (Predicted) [4] |
| Boiling Point | 144 °C[2] | 297 °C (Predicted) |
| Solubility | Soluble in water and common organic solvents.[2] | Slightly soluble in water; soluble in organic solvents.[4] |
Analysis of Core Properties:
-
Basicity (pKa): This is the most critical point of differentiation. The pKa of the conjugate acid of 2,6-lutidine is 6.72.[2] This moderate basicity is a key advantage, making it strong enough to neutralize the highly acidic byproducts of many reactions (e.g., triflic acid, pKa ≈ -14) but not so basic that it causes unwanted side reactions like elimination on sensitive substrates. In contrast, the predicted pKa of the conjugate acid of 2-phenylpyridine is approximately 4.43.[4] The addition of a methoxy group at the meta-position of the phenyl ring has a negligible electronic effect on the distant pyridine nitrogen, so the basicity of this compound is expected to be very similar. This makes it a significantly weaker base than 2,6-lutidine and less suitable for scavenging strong acids.
-
Steric Hindrance: The non-nucleophilic character of 2,6-lutidine is a direct consequence of the two methyl groups positioned ortho to the nitrogen atom. These groups act as "bodyguards," effectively shielding the nitrogen's lone pair from attacking electrophiles. This compound also possesses steric bulk from the phenyl ring at the 2-position. However, the single, larger group may offer a different steric profile, which could be advantageous or disadvantageous depending on the specific geometry of the reactants.
Application in Practice: Silyl Ether Protection of Alcohols
A classic application that highlights the need for a non-nucleophilic base is the protection of an alcohol as a silyl ether, particularly when using highly reactive silyl triflates (e.g., TBS-OTf).[1] The reaction generates triflic acid (TfOH), a potent acid that must be neutralized.
Reaction: R-OH + TBS-OTf --(Base)--> R-OTBS + Base·HOTf
-
Causality Behind Experimental Choice: The electrophile in this reaction is the silicon atom of TBS-OTf. An ideal base must scavenge the proton from the intermediate oxonium ion without attacking the silicon atom itself. A nucleophilic base like pyridine (pKa of conjugate acid ~5.2) is often insufficient; it is not basic enough to efficiently scavenge the strong acid and can still exhibit some nucleophilicity. A stronger, but still nucleophilic base like triethylamine could lead to side products. 2,6-Lutidine is the base of choice because its pKa of 6.7 is well-suited to irreversibly neutralize the generated TfOH, and its steric bulk prevents it from acting as a nucleophile.[1][2] this compound, with its significantly lower basicity, would be a poor choice for this role, as it would not effectively prevent the buildup of the strong acid, potentially leading to degradation of the acid-sensitive silyl ether product.
Experimental Protocol: TBS Protection of a Primary Alcohol
This protocol describes a self-validating system for the protection of benzyl alcohol using TBS-OTf and 2,6-lutidine.
Materials:
-
Benzyl alcohol (1.00 g, 9.25 mmol, 1.0 equiv)
-
2,6-Lutidine (1.29 g, 12.0 mmol, 1.3 equiv), anhydrous
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (2.68 g, 10.2 mmol, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.00 g, 9.25 mmol).
-
Dissolve the alcohol in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous 2,6-lutidine (1.29 g, 1.3 equiv) via syringe and stir for 5 minutes.
-
Slowly add TBS-OTf (2.68 g, 1.1 equiv) dropwise via syringe over 10 minutes. A white precipitate (lutidinium triflate) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl(tert-butyldimethyl)silane.
Comparative Performance and Selection Criteria
2,6-Lutidine:
-
Advantages:
-
Optimal Basicity: pKa of ~6.7 is ideal for scavenging strong acids generated from highly reactive reagents like silyl triflates without being overly basic.
-
Proven Efficacy: Extensively documented and validated in a wide range of synthetic applications, making its performance predictable.[2]
-
Excellent Steric Shielding: The two ortho-methyl groups provide robust protection against nucleophilic side reactions.
-
-
Disadvantages:
-
Odor: Possesses a strong, pungent odor characteristic of pyridine derivatives.
-
Removal: The resulting lutidinium salts can sometimes be challenging to remove completely without an aqueous workup.
-
This compound:
-
Advantages:
-
Potential for Different Solubility Profile: Higher molecular weight and the presence of the methoxyphenyl group may alter its solubility, which could be beneficial in specific solvent systems or for purification.
-
-
Disadvantages:
-
Insufficient Basicity: With a predicted pKa ~4.4, it is a significantly weaker base than 2,6-lutidine and is likely inadequate for reactions that generate very strong acids. It is more comparable to pyridine itself.
-
Lack of Precedent: Its use as a non-nucleophilic base is not well-documented in the chemical literature. Its primary applications appear to be as a ligand or a synthetic intermediate.
-
Potentially Weaker Steric Shielding: While the 2-phenyl group provides hindrance, it is a single substituent and may allow for more nucleophilic character compared to the dual-methyl substitution in 2,6-lutidine.
-
Conclusion
For researchers, scientists, and drug development professionals requiring a reliable, sterically hindered, non-nucleophilic base, 2,6-lutidine remains the superior and logical choice. Its combination of moderate basicity (pKa ≈ 6.7) and proven steric shielding makes it highly effective for scavenging strong acids in sensitive reactions, such as silyl ether formations and glycosylations.
This compound , while sterically hindered to some degree, is a substantially weaker base (pKa ≈ 4.4). This fundamental property makes it unsuitable for applications where efficient neutralization of strong acid byproducts is critical. Its utility in synthesis is primarily as a structural scaffold rather than as a proton-scavenging base. The choice between these two reagents is therefore not one of preference, but of fundamental chemical principle: 2,6-lutidine is a true non-nucleophilic base for acid scavenging, while this compound is not suited for this role.
References
A Comparative Guide to the Anticancer Activity of Methoxyphenylpyridine-Metal Complexes
In the relentless pursuit of novel and more effective cancer therapeutics, the field of medicinal inorganic chemistry has emerged as a vibrant frontier. Metal-based drugs, pioneered by the serendipitous discovery of cisplatin, have carved a significant niche in oncology.[1][2][3] This guide provides a comparative analysis of the anticancer activity of a promising class of compounds: methoxyphenylpyridine-metal complexes. By chelating various transition metals such as platinum, ruthenium, gold, and copper, the methoxyphenylpyridine ligand system offers a versatile scaffold for developing potent and selective anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, cytotoxic profiles, and mechanisms of action of these complexes, supported by experimental data and detailed protocols.
The Rationale for Methoxyphenylpyridine Ligands in Anticancer Drug Design
The pyridine ring is a well-established pharmacophore in medicinal chemistry, while the methoxy-phenyl group can enhance the lipophilicity of the complex. This increased lipophilicity is hypothesized to improve cellular uptake and membrane permeability, potentially leading to greater accumulation of the active metal center within cancer cells. Furthermore, the position of the methoxy group on the phenyl ring can influence the electronic properties and steric hindrance of the entire complex, allowing for fine-tuning of its biological activity.
General Structure of Methoxyphenylpyridine-Metal Complexes
The fundamental structure of these complexes involves a central metal ion coordinated to one or more methoxyphenylpyridine ligands. The coordination sphere is completed by other ligands which can influence the complex's stability, solubility, and reactivity.
Caption: Generalized structure of a methoxyphenylpyridine-metal complex.
Comparative Anticancer Activity
This section compares the anticancer activity of methoxyphenylpyridine-metal complexes based on the central metal ion. The data presented is a synthesis of findings from various studies and is intended to provide a general overview. Direct comparison of IC50 values should be approached with caution, as experimental conditions and cell lines often vary between studies.
Platinum(II) Complexes
Drawing inspiration from the success of cisplatin, platinum(II) complexes incorporating pyridine-containing ligands have been extensively investigated. These complexes are thought to exert their cytotoxic effects primarily through covalent binding to nuclear DNA, forming adducts that obstruct DNA replication and transcription, ultimately triggering apoptosis.[4]
Some studies have shown that platinum(II) terpyridine complexes exhibit potent antiproliferation activity against a panel of tumor cell lines, with IC50 values in the low micromolar range.[4][5] For instance, certain platinum(II) terpyridine complexes have demonstrated greater activity than cisplatin, especially in cisplatin-resistant cell lines.[1] The introduction of a methoxyphenylpyridine ligand could potentially enhance this activity by improving cellular uptake.
Ruthenium(II/III) Complexes
Ruthenium complexes have emerged as a promising alternative to platinum-based drugs, often exhibiting lower toxicity and a different mechanism of action.[6][7] They are believed to be activated in the reductive environment of tumors, and their anticancer activity can be mediated through various pathways, including DNA binding, enzyme inhibition, and the induction of oxidative stress.[2][8]
Ruthenium polypyridyl complexes have been shown to induce mitochondria-mediated apoptosis in cancer cells.[9][10] Studies on ruthenium(II) complexes with bipyridine and phenanthroline ligands, which are structurally related to methoxyphenylpyridine, have reported IC50 values in the low micromolar range against cell lines such as HeLa, A549, and MCF-7.[7] The presence of the methoxyphenyl group is anticipated to modulate the lipophilicity and, consequently, the cellular accumulation and cytotoxicity of these complexes.
Gold(I/III) Complexes
Gold complexes have a long history in medicine and are now being explored for their anticancer properties.[11] Their mechanism of action is often distinct from that of platinum drugs and can involve the inhibition of enzymes like thioredoxin reductase, induction of mitochondrial dysfunction, and generation of reactive oxygen species (ROS).[11][12]
Gold(III) complexes with bipyridyl-type ligands have demonstrated promising anticancer properties, with some compounds showing significant cytotoxicity against various cancer cell lines, including cisplatin-resistant ones.[11] For example, a gold(III) complex with a bipyridyl ligand showed potent cytotoxic effects on the A549 human lung carcinoma cell line.[13] It is plausible that the incorporation of a methoxyphenylpyridine ligand could further enhance the therapeutic index of gold complexes.
Copper(II) Complexes
Copper is an essential biological element, and its complexes are being investigated as anticancer agents due to their ability to generate ROS and interact with DNA and proteins.[14] Copper complexes often exhibit broad-spectrum anticancer activity and can overcome resistance to platinum drugs.
Recent studies on copper(II) coordination compounds with pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have shown very promising results. These complexes demonstrated selective and potent anticancer activity against a variety of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Notably, some of these copper complexes exhibited significantly higher antiproliferative activity than the standard drug doxorubicin.
Summary of In Vitro Cytotoxicity Data
The following table summarizes representative IC50 values for different methoxyphenylpyridine-metal complexes against various cancer cell lines. It is important to note that this is a composite of data from different studies and direct comparisons should be made with caution.
| Metal Complex Type | Ligand System | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum(II) | Terpyridine Derivatives | A549 (Lung) | < 50 | [5] |
| A2780 (Ovarian) | ~20-30 | [4][15] | ||
| Ruthenium(II) | Polypyridyl | HeLa (Cervical) | Low µM range | [7] |
| A549 (Lung) | Low µM range | [7] | ||
| Gold(III) | Bipyridyl | A549 (Lung) | Potent | [12][13] |
| Various Lines | Micromolar range | [16] | ||
| Copper(II) | Pyridine-N4-methoxyphenyl-thiosemicarbazone | Various Lines | Nanomolar to low µM |
Mechanisms of Anticancer Action
The anticancer activity of these metal complexes is multifaceted and often involves multiple cellular targets.
Caption: Key mechanistic pathways of methoxyphenylpyridine-metal complexes.
-
DNA Interaction: Platinum and some ruthenium complexes primarily target nuclear DNA, forming adducts that inhibit replication and transcription.
-
Enzyme Inhibition: Gold complexes are known to inhibit crucial cellular enzymes like thioredoxin reductase, disrupting the cellular redox balance.
-
Reactive Oxygen Species (ROS) Generation: Copper and some ruthenium and gold complexes can catalyze the production of ROS, leading to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: Many of these metal complexes can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of these complexes.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18][19][20][21]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the metal complex and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25][26]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells.[22][25] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.[22]
-
Procedure:
-
Treat cells with the metal complex for a desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.[23]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[23][25]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[23][24]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[23]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[27][28][29][30][31]
-
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[27] The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[27]
-
Procedure:
-
Treat cells with the metal complex for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[29][30][31] Cells can be stored at 4°C for an extended period.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to eliminate staining of double-stranded RNA).[29][30]
-
Incubate the cells in the dark for at least 30 minutes at room temperature.[29]
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Studies and Future Perspectives
While in vitro studies provide valuable initial data, in vivo evaluation in animal models is essential to assess the therapeutic potential of these complexes.[3][32][33] Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of complexes with systematic variations in the methoxyphenylpyridine ligand (e.g., altering the position of the methoxy group) and the ancillary ligands to optimize anticancer activity and selectivity.
-
In-depth Mechanistic Investigations: Elucidating the precise molecular targets and signaling pathways affected by these complexes.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates.
-
Development of Drug Delivery Systems: Exploring nanoformulations or targeted delivery strategies to enhance tumor accumulation and reduce off-target side effects.
Conclusion
Methoxyphenylpyridine-metal complexes represent a versatile and promising platform for the development of novel anticancer agents. The ability to modulate the central metal ion and the ligand structure provides a powerful tool for fine-tuning their biological properties. While copper(II) complexes with methoxyphenylpyridine-derived ligands have shown exceptional potency in recent studies, platinum, ruthenium, and gold analogues also hold significant therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research and ensure the generation of robust and comparable data. Continued exploration of this chemical space, guided by rigorous preclinical evaluation, may lead to the discovery of the next generation of metal-based cancer therapies.
References
- 1. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]
- 6. jhsci.ba [jhsci.ba]
- 7. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of gold(III) complexes on established human tumor cell lines sensitive and resistant to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of gold(III) complexes on A549 human lung carcinoma epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dendritic Pyridine–Imine Copper Complexes as Metallo-Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. scispace.com [scispace.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 29. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 32. researchgate.net [researchgate.net]
- 33. journalajacr.com [journalajacr.com]
A Comparative Guide to the Structural Transformation of Terpyridine Upon Coordination
Abstract
2,2':6',2''-terpyridine (tpy) is a cornerstone tridentate ligand in coordination and supramolecular chemistry, prized for its ability to form stable and functionally rich complexes with a vast array of metal ions.[1][2] The profound structural and electronic transformations that terpyridine undergoes upon metal chelation are fundamental to the properties of the resulting complexes. This guide provides an in-depth comparison of terpyridine in its free, non-coordinated state versus its coordinated state, supported by experimental data from crystallographic, spectroscopic, and computational studies. We will explore the causality behind these changes and provide validated experimental protocols for their characterization, aimed at researchers, chemists, and material scientists.
Introduction: The Dual Nature of Terpyridine
2,2':6',2''-terpyridine is an aromatic heterocyclic ligand composed of three pyridine rings linked together. In its unbound form, it exists in a sterically favored, low-energy conformation. However, upon reacting with a metal ion, it undergoes a significant conformational rearrangement to act as a powerful tridentate "pincer" ligand.[2][3] This structural shift is not merely geometric; it induces substantial changes in the electronic landscape of the molecule, giving rise to the unique photophysical and electrochemical properties of its metal complexes.[4] Understanding this transformation is critical for designing functional molecules for applications ranging from catalysis to molecular electronics and photosensitizers.[2][5]
The Non-Coordinated State: A trans,trans Conformation
In the absence of a metal ion, free terpyridine in the solid state and in solution predominantly adopts a trans,trans conformation.
-
Causality: This arrangement minimizes the steric repulsion between the hydrogen atoms on adjacent pyridine rings (specifically, H3' and H3'') and the electrostatic repulsion between the nitrogen lone pairs.[3] This results in a relatively non-planar, "S"-shaped structure.
The relationship between the pyridine rings is defined by the inter-ring C-C bond torsional angles. In the trans,trans state, these angles are typically close to 180°.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 4. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Studies of Decomposition for Pyridine-Containing Compounds
For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition kinetics of pyridine-containing compounds is of paramount importance. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and its stability directly impacts drug efficacy, safety, and shelf-life.[1][2] This guide provides an in-depth comparison of the kinetic studies of decomposition for these compounds, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of representative pyridine derivatives.
The Significance of Decomposition Kinetics in Drug Development
The thermal decomposition of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of toxic degradation products, and changes in physical properties.[3] A thorough understanding of the decomposition kinetics allows for the prediction of a drug's shelf-life under various storage conditions, aids in the development of stable formulations, and is a critical component of regulatory submissions. For pyridine-containing compounds, the nature and position of substituents on the pyridine ring can significantly influence its thermal stability.[4]
Experimental Methodologies for Studying Decomposition Kinetics
Thermogravimetric analysis (TGA) is a cornerstone technique for studying the thermal decomposition of pharmaceuticals.[3][5] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] When coupled with techniques like Differential Scanning Calorimetry (DSC), which measures heat flow, a comprehensive thermal profile of a compound can be obtained.
Experimental Protocol: Non-isothermal Thermogravimetric Analysis (TGA)
This protocol outlines a typical non-isothermal TGA experiment for determining the decomposition kinetics of a pyridine-containing compound.
Objective: To determine the kinetic triplet (activation energy (Ea), pre-exponential factor (A), and reaction model (f(α))) for the thermal decomposition of a pyridine-containing compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance
-
Sample of the pyridine-containing compound (typically 3-5 mg)
-
TGA sample pans (e.g., aluminum or platinum)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the finely powdered pyridine-containing compound into a TGA sample pan using a microbalance.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 15-30 minutes to ensure an inert atmosphere.[5]
-
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature for each heating rate.
-
Data Analysis: Analyze the resulting TGA curves using appropriate kinetic models (isoconversional or model-fitting methods) to determine the kinetic parameters.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation, ensuring that the observed mass loss is solely due to thermal decomposition.
-
Multiple Heating Rates: Isoconversional methods, which are generally considered more reliable for complex solid-state decompositions, require data from several heating rates to calculate the activation energy as a function of the extent of conversion.[7]
-
Small Sample Size: Minimizes thermal gradients within the sample, ensuring uniform heating.
Kinetic Analysis: Isoconversional vs. Model-Fitting Methods
Two primary approaches are used to analyze non-isothermal TGA data: isoconversional (model-free) methods and model-fitting methods.
Isoconversional Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are highly recommended for their robustness.[7] They determine the activation energy (Ea) at different extents of conversion (α) without assuming a specific reaction model. A significant variation of Ea with α suggests a complex, multi-step decomposition process.
Model-Fitting Methods: These methods involve fitting different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, reaction order) to the experimental data. The model that provides the best fit is assumed to represent the decomposition mechanism. While this approach can provide mechanistic insights, it can also lead to ambiguous results if multiple models fit the data well.
Comparative Analysis of Pyridine-Containing Compounds
To illustrate the impact of molecular structure on thermal stability, we will compare the decomposition kinetics of three representative pyridine-containing compounds: nicotinamide, isoniazid, and ciprofloxacin.
| Compound | Structure | Decomposition Onset (°C) | Activation Energy (Ea) (kJ/mol) | Key Observations |
| Nicotinamide | ~129 (Melting), ~254 (Volatilization)[8] | Varies with polymorph[9] | Decomposition is preceded by melting and volatilization.[8] Polymorphism significantly affects its thermal behavior.[9] | |
| Isoniazid | ~170 | ~120-150 | The hydrazide group is a key site for initial decomposition. Derivatives with modified hydrazide groups show different stabilities.[10] | |
| Ciprofloxacin | ~280-300[5] | ~58[5] | Exhibits higher thermal stability compared to isoniazid and nicotinamide. Decomposition occurs in multiple steps.[5] |
Analysis of Structure-Stability Relationships:
-
Nicotinamide , a simple pyridinecarboxamide, shows that even minor changes in the solid-state packing (polymorphism) can influence its thermal properties.[9] Its decomposition is largely governed by melting and subsequent volatilization.[8]
-
Isoniazid , with its reactive hydrazide functional group, has a lower decomposition onset compared to the more complex ciprofloxacin. The cleavage of the N-N bond in the hydrazide moiety is a likely initial step in its thermal degradation. Studies on isoniazid derivatives have shown that modifications to this group significantly impact the compound's stability and even its antimycobacterial activity.[10]
-
Ciprofloxacin , a fluoroquinolone antibiotic, possesses a more complex and rigid fused ring structure, which contributes to its higher thermal stability.[5] The presence of the cyclopropyl group and the fluorine atom also influences its electronic properties and, consequently, its decomposition pathway.
Influence of Substituents:
The electronic and steric effects of substituents on the pyridine ring play a crucial role in determining the thermal stability of the molecule.
-
Electron-donating groups (e.g., -CH3, -OCH3) can increase the electron density in the pyridine ring, potentially strengthening the ring bonds and increasing thermal stability.
-
Electron-withdrawing groups (e.g., -NO2, -CN) can destabilize the ring by pulling electron density away, making it more susceptible to nucleophilic attack and subsequent decomposition. Studies on substituted pyridine N-oxides have shown that electron-withdrawing substituents can facilitate deoxygenation.[11]
-
Bulky substituents can introduce steric hindrance, which may either stabilize the molecule by shielding reactive sites or destabilize it by causing ring strain.
Conclusion
The kinetic study of the decomposition of pyridine-containing compounds is a critical aspect of pharmaceutical development. A combination of experimental techniques, primarily TGA, and robust kinetic analysis methods, such as isoconversional approaches, provides invaluable data for ensuring drug stability and safety. The comparative analysis of different pyridine derivatives clearly demonstrates that the molecular structure, including the nature and position of substituents and the presence of other functional groups, has a profound impact on their thermal decomposition pathways and kinetics. This understanding is essential for the rational design of stable and effective pyridine-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The cleavage kinetics of hydrazide derivatives of isoniazid by HPLC-UV/DAD and its impact on activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(3-Methoxyphenyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-(3-Methoxyphenyl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to foster a deeper understanding of safe chemical handling.
Hazard Assessment and Waste Identification: A Cautious Approach
This compound, like many substituted pyridines, presents a profile of hazards that necessitate its classification as hazardous waste. The primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these hazards, any material contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be handled and disposed of as hazardous chemical waste.
The Cardinal Rule of Disposal: Professional Abatement
It is critical to understand that in-lab chemical neutralization or treatment of this compound waste is not recommended. The lack of established and validated protocols for such procedures poses an unacceptable risk of uncontrolled reactions, exposure to hazardous byproducts, and potential environmental contamination. The authoritative and consistent directive from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3] Therefore, the procedural core of this guide is the safe collection, segregation, and storage of this compound waste for pickup by a licensed hazardous waste disposal contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is not merely a regulatory requirement but a fundamental practice of self-preservation in the laboratory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[4] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure a safe, compliant, and auditable trail for the disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated this compound, as well as contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be constructed of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof hazardous waste container.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a separate, clearly marked hazardous waste bag.
The principle of segregation is paramount. Never mix this compound waste with other incompatible waste streams. While specific incompatibility data for this compound is limited, it is prudent to follow the guidelines for its parent compound, pyridine. Avoid mixing with strong oxidizing agents and strong acids.[5]
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date of waste generation (the date the first waste is added to the container).
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be under the direct supervision of laboratory personnel and away from sources of ignition.[4][6]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[7]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By adhering to these detailed protocols, researchers and institutions can ensure they are not only compliant with regulations but are also fostering a culture of safety and responsibility. Your institutional EHS office is an invaluable resource and should be consulted for any specific questions or concerns regarding waste disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3-Methoxyphenyl)pyridine
An Essential Protocol for Researchers in Drug Development and Chemical Synthesis
As scientific endeavors into novel chemical entities continue to expand, ensuring the safety of laboratory personnel remains a paramount concern. 2-(3-Methoxyphenyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, requires meticulous handling due to its potential hazards.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and expert insights. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2] A thorough understanding of these hazards is the first step in a robust safety plan.
Hazard Classification:
-
Skin Irritation (Category 2): Direct contact can result in skin inflammation, characterized by itching, scaling, reddening, or blistering.[2]
-
Serious Eye Irritation (Category 2A): Vapors or splashes can cause significant eye irritation, potentially leading to redness, pain, or severe eye damage.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of fumes or dust may irritate the lungs and respiratory system.[2]
Before commencing any work with this compound, a comprehensive risk assessment should be conducted to identify potential exposure scenarios and to implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling this compound and its related compounds.[1] The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and vapors. A face shield should be worn in situations with a higher risk of splashing.[3][4] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a fully-buttoned lab coat | Nitrile gloves offer good resistance to pyridine-based compounds.[1][5] Always check the manufacturer's glove compatibility chart. A lab coat should be worn to prevent skin contact with clothing.[6] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors.[1][5] In situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[6] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Risk Assessment: Before starting, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the planned procedure.[2]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and certified.[1]
-
-
Handling:
-
Weighing and Measuring: All weighing and measuring of this compound should be conducted within the fume hood to contain any dust or vapors.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the compound, minimizing the potential for spills.
-
Reaction Setup: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
-
Storage:
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[2]
-
Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[2] Ensure the cleanup is performed by trained personnel wearing appropriate PPE.[6] For large spills, evacuate the area and contact emergency services.
Waste Disposal: A Critical Final Step
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
